(S,S)-Gne 5729
Description
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Properties
Molecular Formula |
C17H10Cl2F3N5O |
|---|---|
Molecular Weight |
428.2 g/mol |
IUPAC Name |
cis-(1S,2S)-2-[7-chloro-2-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-4-oxopyrido[1,2-a]pyrimidin-6-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C17H10Cl2F3N5O/c18-11-1-2-14-24-9(7-26-13(19)5-12(25-26)17(20,21)22)4-15(28)27(14)16(11)10-3-8(10)6-23/h1-2,4-5,8,10H,3,7H2/t8-,10+/m1/s1 |
InChI Key |
GPMGDUIAVSFGGH-SCZZXKLOSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1C2=C(C=CC3=NC(=CC(=O)N32)CN4C(=CC(=N4)C(F)(F)F)Cl)Cl)C#N |
Canonical SMILES |
C1C(C1C2=C(C=CC3=NC(=CC(=O)N32)CN4C(=CC(=N4)C(F)(F)F)Cl)Cl)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of (S,S)-Gne 5729
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism: A Selective Positive Allosteric Modulator of GluN2A-Containing NMDA Receptors
(S,S)-Gne 5729 is a potent and selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR), with a pronounced selectivity for receptors containing the GluN2A subunit.[1][2] Its mechanism of action centers on enhancing the physiological function of these specific NMDARs, which are critical for synaptic plasticity, learning, and memory.[3] Unlike direct agonists, GNE-5729 does not activate the receptor on its own but rather potentiates the receptor's response to the endogenous co-agonists, glutamate and glycine.
The binding site for GNE-5729 has been identified at the interface between the GluN1 and GluN2A subunit ligand-binding domains (LBDs).[3] This allosteric binding enhances the channel's open probability and slows its deactivation kinetics, leading to an increased influx of calcium (Ca²⁺) and sodium (Na⁺) ions upon receptor activation.[1] This targeted modulation of GluN2A-containing NMDARs offers a promising therapeutic strategy for neurological and psychiatric disorders where NMDAR hypofunction is implicated. A key advantage of GNE-5729 is its improved pharmacokinetic profile and significantly higher selectivity against α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) compared to earlier compounds like GNE-0723, minimizing off-target effects.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.
| Parameter | Subunit/Receptor | Value | Reference |
| EC₅₀ | GluN2A-containing NMDAR | 37 nM | |
| EC₅₀ | GluN2C-containing NMDAR | 4.7 µM | MedChemExpress |
| EC₅₀ | GluN2D-containing NMDAR | 9.5 µM | MedChemExpress |
| EC₅₀ | AMPA Receptor (EPSP area) | > 15 µM | |
| Max Potentiation | GluN2A-containing NMDAR | 136% |
Signaling Pathways
The positive allosteric modulation of GluN2A-containing NMDARs by this compound initiates a cascade of downstream signaling events crucial for synaptic function. The enhanced Ca²⁺ influx through the NMDAR channel acts as a critical second messenger, activating several key intracellular signaling pathways.
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
This technique is employed to measure the potentiation of NMDAR-mediated currents by this compound in individual cells.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with plasmids encoding the human GluN1 and GluN2A subunits of the NMDA receptor.
-
Recording Setup: Whole-cell patch-clamp recordings are performed at room temperature. The external solution contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and is supplemented with 10 µM glycine and 1 µM glutamate as agonists. The internal pipette solution contains (in mM): 135 CsF, 10 EGTA, 10 HEPES.
-
Data Acquisition: Cells are voltage-clamped at -70 mV. A baseline NMDAR-mediated current is established by applying the agonist-containing external solution.
-
Compound Application: this compound is then co-applied with the agonists at varying concentrations to determine the dose-dependent potentiation of the NMDAR current.
-
Analysis: The potentiation is calculated as the percentage increase in the current amplitude in the presence of the compound compared to the baseline current. The EC₅₀ is determined by fitting the concentration-response data to a Hill equation.
Brain Slice Field Potential Recordings
This ex vivo method assesses the effect of this compound on synaptic transmission and plasticity in a more physiologically relevant context.
Methodology:
-
Slice Preparation: Acute coronal or sagittal brain slices (300-400 µm thick) containing the hippocampus or cortex are prepared from rodents. Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with aCSF. A stimulating electrode is placed in the Schaffer collaterals (for hippocampal CA1 recordings), and a recording electrode is positioned in the stratum radiatum to measure field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: A stable baseline of fEPSPs is recorded for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Compound Perfusion: this compound is bath-applied at a desired concentration, and its effect on the baseline synaptic transmission is monitored.
-
Synaptic Plasticity Induction: To assess the modulation of long-term potentiation (LTP), a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) is delivered in the presence or absence of the compound.
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the magnitude and stability of LTP. The potentiation of LTP by GNE-5729 is quantified by comparing the degree of potentiation with and without the compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a novel NMDAR PAM like this compound.
References
- 1. GluN2A-Selective Pyridopyrimidinone Series of NMDAR Positive Allosteric Modulators with an Improved in Vivo Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive Allosteric Modulators of GluN2A-Containing NMDARs with Distinct Modes of Action and Impacts on Circuit Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuro-immunobiology and treatment assessment in a mouse model of anti-NMDAR encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
(S,S)-Gne 5729: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,S)-Gne 5729 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate receptors (NMDARs) containing the GluN2A subunit. Developed as a successor to earlier compounds, GNE-5729 exhibits an optimized pharmacokinetic profile and enhanced selectivity against AMPA receptors, making it a valuable tool for investigating the therapeutic potential of GluN2A modulation in neurological and psychiatric disorders. This document provides an in-depth technical overview of the discovery, synthesis, and biological characterization of this compound.
Discovery and Rationale for Development
The discovery of this compound, also referred to as compound 13 in its initial publication, was the result of a structure-activity relationship (SAR) study aimed at improving the properties of a preceding GluN2A-selective PAM, GNE-0723.[1] While GNE-0723 demonstrated high potency, it possessed suboptimal pharmacokinetic characteristics. The development of GNE-5729 focused on identifying a novel pyridopyrimidinone core to enhance in vivo stability and selectivity.[1][2] This effort led to a molecule with a superior pharmacokinetic profile and greater selectivity against AMPA receptors, a critical factor for minimizing potential excitotoxic side effects.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo properties of this compound in comparison to its predecessor, GNE-0723.
Table 1: In Vitro Potency and Selectivity
| Compound | GluN2A EC50 (nM) | Max Potentiation (%) | GluN2C/2D Selectivity (fold) | AMPAR EC50 (µM) |
| This compound | 37 | 150 | >100 | >15 |
| GNE-0723 | 21 | 150 | >200 | 5.7 |
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | This compound | GNE-0723 |
| Molecular Weight | 493.5 g/mol | 503.5 g/mol |
| LogD | 2.8 | 2.7 |
| TPSA | 75 Ų | 85 Ų |
| Mouse Liver Microsome Clearance (mL/min/kg) | 2 | 26 |
| Mouse Oral Bioavailability (F%) | 50% | 24% |
| Mouse Brain Free Fraction | 0.05 | 0.02 |
| Kinetic Solubility (µM) | 43.5 | 9.3 |
Signaling Pathway and Mechanism of Action
This compound functions as a positive allosteric modulator of NMDARs that are composed of two GluN1 subunits and two GluN2A subunits. NMDARs are ionotropic glutamate receptors crucial for synaptic plasticity and memory function.[1] The binding of the co-agonists glutamate and glycine, coupled with membrane depolarization to relieve magnesium block, leads to the opening of the ion channel, allowing the influx of Ca²⁺ and Na⁺. GNE-5729 binds to a site on the receptor, enhancing the channel's response to the natural agonists, thereby potentiating the downstream signaling cascade.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process. The following is a summary of the key synthetic steps. For a detailed, step-by-step protocol, please refer to the supporting information of the original publication in ACS Medicinal Chemistry Letters (DOI: 10.1021/acsmedchemlett.6b00388).
General Scheme: The synthesis begins with the construction of the pyridopyrimidinone core, followed by the introduction of the various substituents through a series of coupling and substitution reactions. The stereochemistry is controlled through the use of chiral starting materials or chiral chromatography.
Final Step Example: The final step typically involves a coupling reaction to attach the substituted pyrazole moiety to the pyridopyrimidinone core. For example, a Suzuki coupling or a Buchwald-Hartwig amination could be employed, depending on the specific precursors. The final product is then purified by chromatography to yield this compound.
Whole-Cell Voltage Clamp Electrophysiology
This technique is used to measure the potentiation of NMDAR currents by this compound in a controlled cellular environment.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the human GluN1 and GluN2A subunits of the NMDA receptor.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed on transfected cells.
-
The extracellular solution contains the co-agonists glutamate and glycine to activate the NMDARs.
-
A baseline current is established.
-
This compound is applied at various concentrations, and the resulting potentiation of the NMDAR current is measured.
-
The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Brain Slice Field Recording
This ex vivo technique assesses the effect of this compound on synaptic transmission in a more physiologically relevant context.
Methodology:
-
Brain Slice Preparation: Acute brain slices are prepared from rodents.
-
Recording:
-
Slices are placed in a recording chamber and perfused with artificial cerebrospinal fluid (aCSF).
-
A stimulating electrode is placed to evoke excitatory postsynaptic potentials (EPSPs), and a recording electrode measures the field potentials.
-
A baseline EPSP is recorded.
-
This compound is bath-applied, and the change in the EPSP area is measured to determine the potentiation of synaptic responses.
-
Conclusion
This compound represents a significant advancement in the development of GluN2A-selective NMDAR positive allosteric modulators. Its improved pharmacokinetic properties and selectivity make it a superior tool compound for preclinical research into the roles of GluN2A-containing NMDARs in health and disease. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers working with this and related compounds.
References
(S,S)-Gne 5729: A GluN2A-Selective Positive Allosteric Modulator for Neurological Disorders
(S,S)-Gne 5729 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. Developed as a successor to earlier compounds like GNE-0723, GNE-5729 exhibits an improved pharmacokinetic profile and enhanced selectivity, making it a valuable tool for investigating the therapeutic potential of GluN2A modulation in various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological data, experimental protocols, and relevant signaling pathways.
Core Mechanism of Action
This compound functions as a positive allosteric modulator, meaning it binds to a site on the NMDA receptor distinct from the agonist binding site for glutamate and glycine. This binding enhances the receptor's response to the endogenous agonists. Specifically, GNE-5729 binds at the interface of the GluN1 and GluN2A subunit ligand-binding domains.[2][3] This allosteric modulation leads to an increase in the channel's open probability and a slowing of its deactivation kinetics, resulting in a greater influx of calcium and sodium ions upon receptor activation.[1] This potentiation of the NMDA receptor signal is selective for receptors containing the GluN2A subunit, which are predominantly expressed in the mature brain and are critically involved in synaptic plasticity and memory function.[1]
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, highlighting its potency, selectivity, and pharmacokinetic properties.
In Vitro Potency and Selectivity
| Receptor Subtype | EC50 | Fold Selectivity vs. GluN2A |
| GluN2A | 37 nM | - |
| GluN2C | 4.7 µM | ~127-fold |
| GluN2D | 9.5 µM | ~257-fold |
| AMPA Receptor (EPSP) | > 15 µM | > 405-fold |
EC50 (Half-maximal effective concentration) values indicate the concentration of GNE-5729 required to elicit 50% of its maximal effect. Data sourced from MedChemExpress and Villemure et al., 2017.
In Vivo Pharmacokinetics (Mouse)
| Parameter | Value |
| Clearance (Cl) | 10 mL/min/kg |
| Oral Bioavailability (F) | 37% |
Pharmacokinetic parameters for GNE-5729 demonstrate a favorable profile for in vivo studies, with improved clearance and oral bioavailability compared to its predecessor, GNE-0723.
Key Experimental Methodologies
The characterization of this compound involved a range of sophisticated experimental techniques. Below are detailed protocols for the key assays used to determine its pharmacological properties.
Whole-Cell Patch-Clamp Electrophysiology for Potency and Selectivity
This technique is employed to directly measure the ion channel activity of NMDA receptors in response to GNE-5729.
1. Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells are transiently transfected with plasmids encoding the human GluN1 and the desired GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D).
-
Cells are cultured for 24-48 hours post-transfection to allow for receptor expression.
2. Recording Setup:
-
An automated patch-clamp system or a conventional manual rig is used.
-
The external (bath) solution contains (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 Glucose, 2 CaCl2, and 0.01 Glycine, with the pH adjusted to 7.4.
-
The internal (pipette) solution contains (in mM): 135 CsF, 10 CsCl, 5 EGTA, 10 HEPES, with the pH adjusted to 7.2.
-
Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ.
3. Recording Protocol:
-
Cells are voltage-clamped at -70 mV.
-
A baseline response is established by applying a saturating concentration of glutamate (e.g., 100 µM).
-
GNE-5729 is then co-applied with glutamate at varying concentrations to determine the EC50.
-
The potentiation of the current is measured as the increase in the peak current amplitude in the presence of the compound compared to the baseline.
-
To assess selectivity, the same protocol is repeated for cells expressing different GluN2 subunits.
In Vivo Pharmacokinetic Analysis in Mice
This protocol is designed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of GNE-5729.
1. Animal Model:
-
Male CF-1 or C57BL/6J mice are used. All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
2. Dosing and Sampling:
-
For intravenous (IV) administration, GNE-5729 is formulated in a suitable vehicle (e.g., 5% DMSO, 10% Solutol HS 150, 85% saline) and administered via the tail vein.
-
For oral (PO) administration, the compound is formulated in a vehicle such as 0.5% methylcellulose in water and administered by oral gavage.
-
Blood samples are collected at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via cardiac puncture or tail vein sampling.
-
Brain tissue is also collected at the same time points to assess brain penetration.
3. Bioanalysis:
-
Plasma and brain homogenate samples are processed to extract the drug.
-
The concentration of GNE-5729 is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
-
Pharmacokinetic parameters such as clearance (Cl), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F) are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Visualizing the Molecular and Experimental Context
To better understand the role of this compound, the following diagrams illustrate its place in the broader biological and drug discovery landscape.
References
In-Depth Technical Guide: (S,S)-Gne 5729, a Selective GluN2A Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties and biological activity of (S,S)-Gne 5729, a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.
Core Physicochemical Properties
This compound is a pyridopyrimidinone-based compound identified for its improved pharmacokinetic profile and increased selectivity against AMPA receptors compared to earlier-generation modulators.[1][2] Its key physicochemical parameters are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₀Cl₂F₃N₅O | [1] |
| Molecular Weight | 428.20 g/mol | [1] |
| LogD | Favorable for CNS drugs | [1] |
| Total Polar Surface Area (TPSA) | Within range for CNS drugs | |
| Kinetic Solubility | Improved compared to earlier compounds |
Mechanism of Action: GluN2A-Selective Positive Allosteric Modulation
This compound acts as a positive allosteric modulator of NMDA receptors, specifically targeting those containing the GluN2A subunit. NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory function. They are tetrameric structures composed of two GluN1 and two GluN2 subunits.
The binding of the co-agonists glutamate and glycine, along with membrane depolarization to relieve magnesium (Mg²⁺) block, is required for NMDA receptor activation, leading to an influx of calcium (Ca²⁺) and sodium (Na⁺) ions. This compound enhances the function of these receptors without directly activating them. This allosteric modulation results in a potentiation of the receptor's response to its endogenous ligands.
Below is a diagram illustrating the signaling pathway of a GluN2A-containing NMDA receptor and the modulatory effect of this compound.
Key Experimental Characterization
The biological activity and selectivity of this compound have been characterized through key electrophysiological experiments.
Whole-Cell Voltage Clamp Recordings
Whole-cell voltage clamp recordings are utilized to measure the ion flow across the entire cell membrane, allowing for the characterization of how this compound affects the deactivation kinetics of NMDA receptors.
Experimental Protocol:
-
Cell Preparation: HEK293 cells stably expressing human GluN1/GluN2A receptors are used.
-
Recording Configuration: Whole-cell patch clamp is established. The membrane potential is held at -60 mV.
-
Solution Application: A rapid solution exchange system is used to apply a saturating concentration of glycine (100 µM) and a sub-saturating concentration of glutamate (100 µM) to evoke NMDA receptor currents.
-
Compound Application: this compound is co-applied with the agonists to determine its effect on the receptor's deactivation kinetics.
-
Data Analysis: The decay of the current after the removal of glutamate is fitted with an exponential function to determine the deactivation time constant (τ).
The following diagram outlines the general workflow for this experimental procedure.
References
(S,S)-GNE-5729 Target Engagement: A Technical Guide for Researchers
(S,S)-GNE-5729 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate receptors (NMDARs) containing the GluN2A subunit. This technical guide provides an in-depth overview of the target engagement studies for this compound, designed for researchers, scientists, and drug development professionals. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.
Quantitative Data Summary
(S,S)-GNE-5729 has been characterized by its high potency for GluN2A-containing NMDARs and its selectivity against other receptor subtypes, notably the AMPA receptor. The following table summarizes the key quantitative data available for (S,S)-GNE-5729 and its closely related analog, GNE-0723.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| (S,S)-GNE-5729 | AMPA Receptor | Brain Slice Electrophysiology (EPSP) | EC50 | > 15 µM | [1] |
| GNE-0723 | GluN2A-NMDAR | Not Specified | EC50 | 0.021 µM (152% potentiation) | [2] |
| GNE-0723 | AMPA Receptor | Brain Slice Electrophysiology (EPSP) | EC50 | 5.7 µM | [1] |
Note: While a specific EC50 for (S,S)-GNE-5729 on GluN2A-NMDARs is not explicitly stated in the reviewed literature, it is reported to have comparable potency to GNE-0723.[2]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the target engagement of (S,S)-GNE-5729.
Electrophysiology in HEK293 Cells for NMDAR Potentiation
This protocol is designed to assess the potentiation of NMDA receptor currents by (S,S)-GNE-5729 in a heterologous expression system.
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently co-transfected with plasmids encoding the human GluN1 and GluN2A subunits of the NMDA receptor. A green fluorescent protein (GFP) plasmid can be co-transfected to identify transfected cells.
Whole-Cell Patch-Clamp Recordings:
-
Transfected cells are identified by GFP fluorescence.
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
The external solution contains (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 1 CaCl2, and 0.01 EDTA, with the pH adjusted to 7.4. Glycine (10 µM) is included as a co-agonist.
-
The internal pipette solution contains (in mM): 110 CsF, 30 CsCl, 4 NaCl, 0.5 CaCl2, 5 BAPTA, and 10 HEPES, with the pH adjusted to 7.35.
-
Cells are voltage-clamped at -60 mV.
-
NMDA-evoked currents are elicited by the rapid application of NMDA (e.g., at its EC20 concentration) in the absence and presence of varying concentrations of (S,S)-GNE-5729.
-
The potentiation of the NMDA-evoked current is measured as the percentage increase in current amplitude in the presence of the compound compared to the baseline current.
-
Concentration-response curves are generated to determine the EC50 value for potentiation.
Brain Slice Electrophysiology for AMPA Receptor Selectivity
This protocol is used to evaluate the off-target effects of (S,S)-GNE-5729 on AMPA receptor-mediated excitatory postsynaptic potentials (EPSPs).[1]
Slice Preparation:
-
Acute coronal brain slices (300-400 µm thick) containing the hippocampus are prepared from rodents.
-
Slices are prepared in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, and 10 glucose.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
Field Potential Recordings:
-
Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at 30-32°C.
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region.
-
Evoked field EPSPs (fEPSPs) are recorded in response to electrical stimulation.
-
A stable baseline of fEPSP amplitude is established for at least 20 minutes.
-
(S,S)-GNE-5729 is bath-applied at various concentrations, and the effect on the fEPSP area is measured.
-
Concentration-response curves are constructed to determine the EC50 for any potentiation of AMPAR-mediated transmission.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
While not yet reported for (S,S)-GNE-5729, CETSA is a powerful method to confirm direct target engagement in a cellular context. This generalized protocol is adapted for membrane proteins like the NMDA receptor.
Cell Treatment and Heat Shock:
-
Intact cells expressing the target receptor (e.g., HEK293 cells expressing GluN1/GluN2A) are treated with either vehicle (DMSO) or (S,S)-GNE-5729 for a specified time (e.g., 1 hour) at 37°C.
-
Cell suspensions are aliquoted into PCR tubes and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
Protein Extraction and Analysis:
-
Cells are lysed using freeze-thaw cycles or a suitable lysis buffer containing a mild detergent (e.g., digitonin or DDM) to solubilize membrane proteins.
-
The lysate is centrifuged at high speed (e.g., 20,000 x g) to separate the soluble fraction from the precipitated protein aggregates.
-
The supernatant (soluble fraction) is collected, and the protein concentration is determined.
-
Equal amounts of soluble protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for the GluN2A subunit, followed by a secondary antibody.
-
Band intensities are quantified. An increase in the amount of soluble GluN2A at higher temperatures in the presence of (S,S)-GNE-5729 compared to the vehicle control indicates target engagement.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of (S,S)-GNE-5729.
Caption: NMDAR signaling pathway modulated by (S,S)-GNE-5729.
Caption: Workflow for electrophysiological assessment of NMDAR potentiation.
References
The Role of (S,S)-Gne 5729 in Synaptic Plasticity: A Technical Guide
An In-depth Examination of a GluN2A-Selective NMDAR Positive Allosteric Modulator
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. The N-methyl-D-aspartate receptor (NMDAR) is a key player in many forms of synaptic plasticity, particularly long-term potentiation (LTP) and long-term depression (LTD) at excitatory synapses. NMDARs are ionotropic glutamate receptors that act as coincidence detectors, requiring both glutamate binding and postsynaptic depolarization to allow calcium influx, which in turn triggers downstream signaling cascades.
The diverse subunit composition of NMDARs allows for a wide range of functional properties. Receptors containing the GluN2A subunit are predominantly expressed in the mature brain and are critically involved in synaptic plasticity.[1][2] Modulating the activity of specific NMDAR subtypes presents a promising therapeutic avenue for neurological and psychiatric disorders characterized by NMDAR hypofunction.
(S,S)-Gne 5729 is a pyridopyrimidinone-based positive allosteric modulator (PAM) with high selectivity for GluN2A-containing NMDARs.[3][4] As a PAM, it enhances the receptor's response to its endogenous agonists, glutamate and glycine. This technical guide provides a comprehensive overview of the role of this compound in synaptic plasticity, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action of this compound
This compound acts as a positive allosteric modulator of NMDARs. Unlike agonists that bind to the glutamate or glycine sites, PAMs bind to a distinct allosteric site on the receptor complex. This binding event potentiates the receptor's function, leading to an increased ion flux in response to agonist binding. This compound exhibits significant selectivity for NMDARs containing the GluN2A subunit over those containing other GluN2 subunits and also shows high selectivity against AMPA receptors.[3] This selectivity is crucial for targeted therapeutic intervention, as different GluN2 subunits have distinct roles in synaptic plasticity and excitotoxicity.
The potentiation of GluN2A-containing NMDARs by this compound is expected to modulate synaptic plasticity. By enhancing calcium influx through these receptors during specific patterns of synaptic activity, this compound can lower the threshold for the induction of LTP or facilitate other forms of synaptic strengthening.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Description |
| GluN2A Potentiation EC50 | 0.1 µM | Concentration for 50% of maximal potentiation of GluN2A-containing NMDARs. |
| AMPA Receptor EC50 | > 15 µM | Concentration for 50% of maximal effect on AMPA receptors, indicating high selectivity. |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species |
| Brain Free Fraction | 0.03 | Mouse |
| Unbound Clearance | Low | Mouse |
Signaling Pathways and Experimental Workflows
GluN2A-NMDAR Signaling in Synaptic Plasticity
The activation of GluN2A-containing NMDARs by glutamate and depolarization leads to calcium influx, which initiates a cascade of intracellular signaling events crucial for synaptic plasticity.
Caption: GluN2A-NMDAR signaling cascade in LTP.
Experimental Workflow for Characterizing this compound
The following diagram illustrates a typical experimental workflow for the discovery and characterization of a novel NMDAR PAM like this compound.
References
- 1. Synaptic GluN2A-Containing NMDA Receptors: From Physiology to Pathological Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. GluN2A-Selective Pyridopyrimidinone Series of NMDAR Positive Allosteric Modulators with an Improved in Vivo Profile - PMC [pmc.ncbi.nlm.nih.gov]
(S,S)-Gne 5729: A Technical Guide to its Modulation of Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-Gne 5729 is a potent and selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR), with a pronounced selectivity for the GluN2A subunit. NMDARs are critical mediators of excitatory synaptic transmission and plasticity in the central nervous system. Their dysfunction has been implicated in a range of neurological and psychiatric disorders. As a GluN2A-selective PAM, this compound offers a promising tool for investigating the therapeutic potential of enhancing NMDAR function in a targeted manner. This document provides an in-depth technical overview of this compound, its effects on neuronal excitability, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound acts as a positive allosteric modulator, meaning it binds to a site on the NMDAR distinct from the agonist binding sites for glutamate and glycine. This binding enhances the receptor's response to its endogenous agonists. Specifically, this compound potentiates NMDAR-mediated currents by increasing the channel's open probability and slowing its deactivation kinetics. This leads to an overall increase in charge transfer through the NMDAR channel upon activation.
The primary molecular target of this compound is the GluN1/GluN2A subunit interface of the NMDAR. Its selectivity for GluN2A-containing NMDARs is a key feature, as it allows for the specific modulation of synapses where this subunit is predominantly expressed, which is typically in mature cortical and hippocampal neurons. This selectivity is advantageous over non-selective NMDAR modulators, as it may offer a wider therapeutic window by avoiding the over-activation of GluN2B-containing NMDARs, which has been linked to excitotoxicity.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and the structurally related GluN2A PAM, GNE-0723.
| Compound | Assay | Target | EC50 | Selectivity | Reference |
| This compound | Calcium-flux assay | GluN2A | 37 nM | >100-fold vs. GluN2C/D | [1] |
| Calcium-flux assay | GluN2C | 4.7 µM | [1] | ||
| Calcium-flux assay | GluN2D | 9.5 µM | [1] | ||
| Brain slice field recording | AMPAR EPSP | > 15 µM | >2.6-fold more selective than GNE-0723 | [1] | |
| GNE-0723 | Calcium-flux assay | GluN2A | ~20 nM | >250-fold vs. GluN2B and AMPARs | [2] |
| Brain slice field recording | AMPAR EPSP | 5.7 µM |
| Compound | Experiment | Neuron Type | Concentration | Effect on NMDAR EPSC | Reference |
| GNE-0723 | Whole-cell voltage clamp | Pyramidal Neurons | 0.3 µM | Significant increase in area | |
| Whole-cell voltage clamp | PV Interneurons | 0.3 µM | Significant increase in area | ||
| Whole-cell voltage clamp | Pyramidal Neurons | 1.0 µM | Significant increase in area | ||
| Whole-cell voltage clamp | PV Interneurons | 1.0 µM | Significant increase in area |
Experimental Protocols
Brain Slice Preparation for Electrophysiology
This protocol is adapted from standard procedures for preparing acute brain slices for electrophysiological recordings.
Materials:
-
Slicing solution (ice-cold, oxygenated with 95% O2 / 5% CO2):
-
Sucrose-based: 206 mM Sucrose, 25 mM NaHCO3, 10 mM Dextrose, 3.3 mM KCl, 1.23 mM NaH2PO4, 1.0 mM CaCl2, 4.0 mM MgCl2. Osmolarity adjusted to ~295 mOsm, pH ~7.4.
-
-
Artificial cerebrospinal fluid (aCSF) (room temperature, oxygenated with 95% O2 / 5% CO2):
-
119 mM NaCl, 2.5 mM KCl, 2.5 mM CaCl2, 1.3 mM MgSO4, 1.0 mM NaH2PO4, 26.2 mM NaHCO3, 11 mM D-glucose. pH ~7.4.
-
-
Vibrating microtome (vibratome)
-
Incubation chamber
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional guidelines.
-
Perform transcardial perfusion with ice-cold, oxygenated slicing solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, oxygenated slicing solution.
-
Mount the brain onto the vibratome stage.
-
Cut coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold, oxygenated slicing solution.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until recording.
Whole-Cell Voltage-Clamp Recordings of NMDAR-Mediated EPSCs
This protocol is designed to isolate and record NMDAR-mediated excitatory postsynaptic currents (EPSCs) from neurons in acute brain slices.
Materials:
-
Recording setup: microscope, micromanipulators, amplifier, digitizer, and data acquisition software.
-
Recording chamber with continuous perfusion of oxygenated aCSF.
-
Borosilicate glass capillaries for pulling recording pipettes.
-
Internal solution (for recording NMDAR currents):
-
135 mM Cs-methanesulfonate, 8 mM NaCl, 10 mM HEPES, 0.5 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, 5 mM QX-314. pH adjusted to 7.2-7.3 with CsOH, osmolarity ~290 mOsm.
-
-
Pharmacological agents:
-
Tetrodotoxin (TTX) (0.5-1 µM) to block voltage-gated sodium channels.
-
Picrotoxin (50-100 µM) to block GABAA receptors.
-
NBQX or CNQX (10-20 µM) to block AMPA receptors.
-
This compound or GNE-0723 at desired concentrations.
-
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF containing TTX and picrotoxin.
-
Identify a target neuron (e.g., a pyramidal neuron in the cortex or hippocampus) using differential interference contrast (DIC) microscopy.
-
Pull a recording pipette with a resistance of 3-6 MΩ when filled with the internal solution.
-
Approach the neuron with the recording pipette and establish a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of NMDARs.
-
To isolate NMDAR currents, add an AMPA receptor antagonist (NBQX or CNQX) to the perfusion solution.
-
Use a stimulating electrode to evoke synaptic responses in the vicinity of the recorded neuron.
-
Record baseline NMDAR-mediated EPSCs for a stable period (e.g., 5-10 minutes).
-
Apply this compound to the perfusion solution and record the potentiated NMDAR-mediated EPSCs.
-
Analyze the changes in the peak amplitude, area, and decay kinetics of the EPSCs before and after drug application.
Current-Clamp Recordings of Neuronal Firing Properties
This protocol is used to assess the effects of this compound on the intrinsic excitability of neurons.
Materials:
-
Same recording setup as for voltage-clamp.
-
Internal solution (for recording action potentials):
-
135 mM K-gluconate, 8 mM KCl, 10 mM HEPES, 0.5 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP. pH adjusted to 7.2-7.3 with KOH, osmolarity ~290 mOsm.
-
-
This compound at desired concentrations.
Procedure:
-
Establish a whole-cell recording in the current-clamp configuration using the appropriate internal solution.
-
Determine the resting membrane potential of the neuron.
-
Inject a series of hyperpolarizing and depolarizing current steps to elicit voltage responses and action potentials.
-
Measure baseline firing properties, including:
-
Action potential threshold.
-
Action potential frequency in response to depolarizing current steps of increasing amplitude.
-
Input resistance (from the voltage response to hyperpolarizing current steps).
-
Rheobase (the minimum current required to elicit an action potential).
-
-
Apply this compound to the perfusion solution.
-
Repeat the current injection protocol to measure the firing properties in the presence of the compound.
-
Analyze the changes in the measured parameters to determine the effect of this compound on neuronal excitability.
Mandatory Visualizations
Caption: Signaling pathway of this compound action on NMDARs.
Caption: Experimental workflow for voltage-clamp recordings.
Caption: Experimental workflow for current-clamp recordings.
Conclusion
This compound is a valuable pharmacological tool for the study of GluN2A-containing NMDARs. Its potency and selectivity allow for precise modulation of a specific subset of excitatory synapses. The experimental protocols outlined in this document provide a framework for researchers to investigate the effects of this compound and other GluN2A PAMs on neuronal excitability, synaptic transmission, and plasticity. Further research into the effects of this compound on neuronal firing patterns and network activity will be crucial for understanding its full therapeutic potential.
References
- 1. GluN2A-Selective Pyridopyrimidinone Series of NMDAR Positive Allosteric Modulators with an Improved in Vivo Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Evaluation of (S,S)-Gne 5729: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of (S,S)-Gne 5729, a potent and selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, with a specific focus on the GluN2A subunit. This compound has demonstrated an improved pharmacokinetic profile and enhanced selectivity against AMPA receptors, making it a significant compound for investigating the therapeutic potential of GluN2A modulation in neurological and psychiatric disorders.[1][2]
Core Compound Profile
This compound is a pyridopyrimidinone-based compound that acts as a positive allosteric modulator of NMDA receptors.[1][2] Its mechanism of action involves binding to the interface of the GluN1 and GluN2A subunits of the NMDA receptor, thereby enhancing the receptor's response to the endogenous co-agonists, glutamate and glycine. This potentiation leads to an increased influx of cations, primarily Ca²⁺ and Na⁺, into the neuron.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from the in vitro evaluation of this compound.
Table 1: Potency and Selectivity
| Target | Assay Type | Parameter | Value | Reference |
| GluN2A-containing NMDAR | Ca²⁺ Influx Assay | EC₅₀ | 37 nM | |
| GluN2C-containing NMDAR | Ca²⁺ Influx Assay | EC₅₀ | 4.7 µM | |
| GluN2D-containing NMDAR | Ca²⁺ Influx Assay | EC₅₀ | 9.5 µM | |
| AMPA Receptor | Brain Slice Field Recording (EPSP) | EC₅₀ | > 15 µM |
Table 2: Physicochemical and Pharmacokinetic Properties
| Parameter | Value/Description | Reference |
| Molecular Formula | C₁₇H₁₀Cl₂F₃N₅O | |
| Molecular Weight | 428.20 g/mol | |
| Purity | 99.05% | |
| Brain Permeability | Brain permeable | |
| In Vivo Profile | Improved compared to GNE-0723 |
Experimental Protocols
Cell-Based Ca²⁺ Influx Assay for NMDAR Potency
This assay is designed to determine the potency of this compound in modulating NMDA receptor activity by measuring changes in intracellular calcium concentration.
Cell Culture:
-
HEK293 cells stably expressing human GluN1 and GluN2A, GluN2C, or GluN2D subunits are used.
-
Cells are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
For the assay, cells are seeded into 384-well black-walled, clear-bottom plates and grown to 80-90% confluency.
Assay Procedure:
-
Dye Loading: Cells are washed with a buffered saline solution and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Compound Addition: The cell plate is transferred to a fluorescence imaging plate reader. A baseline fluorescence reading is taken before the addition of this compound at various concentrations. The compound is incubated for a short period (e.g., 5-10 minutes).
-
Agonist Application and Reading: A sub-maximal concentration of glutamate and a saturating concentration of glycine are added to the wells to activate the NMDA receptors.
-
Data Analysis: The fluorescence intensity is measured before and after the addition of the agonists. The potentiation by this compound is calculated by comparing the fluorescence change in the presence of the compound to the control (agonists alone). The EC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology for NMDAR Deactivation Kinetics
This technique provides detailed information on how this compound affects the kinetic properties of NMDA receptors.
Cell Preparation:
-
HEK293 cells transiently or stably expressing GluN1/GluN2A subunits are used.
Recording Setup:
-
A patch-clamp amplifier and data acquisition system are used.
-
Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ.
Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).
-
Internal Solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2).
Recording Procedure:
-
A whole-cell recording configuration is established.
-
The cell is voltage-clamped at a holding potential of -70 mV.
-
A rapid solution exchange system is used to apply a brief pulse of glutamate (e.g., 1 mM for 2 ms) to elicit an NMDA receptor-mediated current.
-
This compound is perfused for 1-2 minutes before co-application with glutamate.
-
The decay phase of the current (deactivation) is recorded.
Data Analysis:
-
The deactivation time constant (τ) is determined by fitting the decay phase of the current to a single or double exponential function.
-
The effect of this compound is quantified by comparing the deactivation tau in the presence and absence of the compound.
Brain Slice Field Recording for AMPA Receptor Selectivity
This ex vivo assay assesses the selectivity of this compound for NMDA receptors over AMPA receptors in a more physiologically relevant setting.
Slice Preparation:
-
Acute coronal brain slices (e.g., 300-400 µm thick) containing the hippocampus are prepared from rodents.
-
Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.
Recording Procedure:
-
A slice is transferred to a recording chamber and continuously perfused with aCSF.
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
A baseline fEPSP is established by delivering stimuli at a low frequency (e.g., 0.05 Hz).
-
To isolate AMPA receptor-mediated responses, an NMDA receptor antagonist (e.g., AP5) is included in the aCSF.
-
This compound is bath-applied at various concentrations, and the change in the fEPSP area or slope is measured.
Data Analysis:
-
A concentration-response curve is generated to determine the EC₅₀ of this compound on AMPA receptor-mediated synaptic transmission. An EC₅₀ value significantly higher than that for NMDA receptors indicates selectivity.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as an NMDAR PAM.
In Vitro Evaluation Workflow for this compound
References
The Pharmacology of (S,S)-Gne 5729: A Technical Guide
This in-depth guide provides a comprehensive overview of the pharmacology of (S,S)-Gne 5729, a potent and selective positive allosteric modulator (PAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Developed as a successor to earlier compounds, this compound exhibits an improved pharmacokinetic profile and enhanced selectivity against AMPA receptors, making it a valuable tool for neuroscience research and a potential therapeutic agent for CNS disorders associated with NMDA receptor hypofunction.[1][3]
Mechanism of Action
This compound is a pyridopyrimidinone-based compound that acts as a positive allosteric modulator of NMDA receptors containing the GluN2A subunit.[1] It binds to a site at the interface of the GluN1 and GluN2A ligand-binding domains, enhancing the receptor's response to the endogenous co-agonists, glutamate and glycine. This potentiation of the NMDA receptor leads to an increased influx of calcium ions (Ca2+) into the neuron upon receptor activation, which in turn modulates downstream signaling pathways involved in synaptic plasticity, learning, and memory.
The binding of this compound to the GluN1-GluN2A interface stabilizes the open state of the ion channel, thereby increasing the probability of channel opening and prolonging the deactivation time course following the removal of glutamate. This leads to an overall enhancement of NMDA receptor-mediated synaptic currents.
Signaling Pathway
The positive allosteric modulation of GluN2A-containing NMDA receptors by this compound initiates a cascade of intracellular signaling events. The primary event is an enhanced influx of Ca2+ into the postsynaptic neuron. This increase in intracellular Ca2+ activates several key downstream effectors, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and the transcription factor cAMP response element-binding protein (CREB). Activation of these pathways is crucial for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological properties of this compound.
Table 1: In Vitro Potency and Selectivity
| Target/Assay | This compound |
| GluN2A EC50 (nM) | 37 |
| GluN2C EC50 (µM) | 4.7 |
| GluN2D EC50 (µM) | 9.5 |
| AMPAR EC50 (µM) (EPSP area) | > 15 |
Table 2: In Vivo Pharmacokinetic Parameters in Mice
| Parameter | This compound |
| Clearance (mL/min/kg) | 10 |
| Oral Bioavailability (%) | 37 |
| Brain Free Fraction | Increased compared to GNE-0723 |
| Unbound Brain Exposure | Increased compared to GNE-0723 |
Detailed Experimental Protocols
Whole-Cell Voltage Clamp Recordings
This protocol is used to measure the potentiation of NMDA receptor currents by this compound in a controlled in vitro system.
Cell Line: HEK293 cells stably expressing human GluN1 and GluN2A subunits.
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, pH 7.4 with NaOH.
-
Internal Solution (in mM): 135 CsF, 10 CsCl, 5 EGTA, 10 HEPES, pH 7.2 with CsOH.
-
Agonists: 100 µM Glutamate and 100 µM Glycine.
Protocol:
-
HEK293 cells expressing the target receptors are cultured on glass coverslips.
-
A coverslip is transferred to a recording chamber on an inverted microscope and continuously perfused with the external solution.
-
Whole-cell patch-clamp recordings are established using borosilicate glass pipettes filled with the internal solution.
-
Cells are voltage-clamped at a holding potential of -70 mV.
-
A baseline NMDA receptor-mediated current is established by applying the agonist solution.
-
This compound at various concentrations is co-applied with the agonists to determine the dose-dependent potentiation of the current.
-
The deactivation kinetics are measured by rapidly removing glutamate from the perfusion solution and fitting the decay of the current to an exponential function.
Brain Slice Field Recordings
This ex vivo protocol assesses the effect of this compound on synaptic transmission in a more physiologically relevant setting.
Tissue Preparation:
-
Acute sagittal brain slices (300-400 µm thick) are prepared from adult mice.
-
Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour before recording.
Solutions:
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2, saturated with 95% O2/5% CO2.
Protocol:
-
A brain slice is transferred to a recording chamber and continuously perfused with aCSF.
-
A stimulating electrode is placed in the Schaffer collateral pathway of the hippocampus, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
A baseline of synaptic transmission is established by delivering electrical stimuli at a low frequency (e.g., 0.05 Hz).
-
This compound is bath-applied at various concentrations to determine its effect on the fEPSP area, which reflects the strength of synaptic transmission.
In Vivo Pharmacokinetic Study
This protocol determines the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a living organism.
Animal Model: Adult male C57BL/6 mice.
Dosing:
-
This compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
The compound is administered via oral gavage (p.o.) or intravenous (i.v.) injection.
Sample Collection:
-
At predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), blood samples are collected via cardiac puncture or tail vein bleeding.
-
Immediately after blood collection, the animals are euthanized, and brains are harvested.
-
Blood samples are processed to obtain plasma. Brain tissue is homogenized.
Sample Analysis:
-
The concentrations of this compound in plasma and brain homogenates are quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated from the concentration-time data.
Experimental Workflows
The following diagrams illustrate the logical flow of experiments used to characterize the pharmacology of this compound.
References
Methodological & Application
Application Notes and Protocols for (S,S)-Gne 5729 In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,S)-Gne 5729 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. It represents a significant advancement over earlier compounds, such as GNE-0723, offering an improved pharmacokinetic profile and enhanced selectivity, making it a superior tool for in vivo studies.[1] NMDARs, particularly those with the GluN2A subunit, are crucial for synaptic plasticity and memory function.[1] Dysfunction of these receptors is implicated in a variety of neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.[1] These application notes provide detailed protocols for the in vivo evaluation of this compound, focusing on pharmacokinetic analysis and proof-of-concept efficacy studies in relevant mouse models of central nervous system (CNS) disorders.
Introduction
The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel that plays a pivotal role in excitatory neurotransmission in the central nervous system. NMDARs are heterotetramers typically composed of two GluN1 subunits and two GluN2 subunits. The specific GluN2 subunit (A, B, C, or D) dictates the receptor's functional properties and localization. GluN2A-containing NMDARs are predominantly found in the adult brain and are critically involved in synaptic plasticity, learning, and memory. Enhancing the function of GluN2A-containing NMDARs through positive allosteric modulation is a promising therapeutic strategy for disorders associated with NMDAR hypofunction.
This compound is a pyridopyrimidinone-based PAM that selectively potentiates GluN2A-containing NMDARs.[1] It exhibits an improved pharmacokinetic profile, including better brain permeability and lower clearance, compared to its predecessors.[1] This document outlines detailed protocols for in vivo pharmacokinetic studies and suggests efficacy testing in mouse models of Alzheimer's disease and Dravet syndrome, based on successful studies with the similar compound, GNE-0723.
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 0.5 mg/kg | 5 mg/kg |
| Blood Clearance (CLp) | 10 mL/min/kg | - |
| Bioavailability (F) | - | 37% |
| Unbound Brain-to-Plasma Ratio (Kp,uu) at 1 hr | - | 0.67 |
Data sourced from Villemure et al., ACS Med. Chem. Lett. 2017.
Signaling Pathway
Activation of GluN2A-containing NMDARs by glutamate and a co-agonist (glycine or D-serine), potentiated by this compound, leads to calcium influx into the postsynaptic neuron. This influx triggers a signaling cascade that can promote neuronal survival and synaptic plasticity. A key pathway involves the activation of extracellular signal-regulated kinase (ERK) and subsequent phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in learning, memory, and neuronal survival.
Experimental Protocols
Pharmacokinetic Study in Mice
This protocol is designed to determine the pharmacokinetic profile of this compound following intravenous and oral administration in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water for oral dosing; saline for IV)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing syringes and needles (appropriate gauge for IV and oral gavage)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthesia (e.g., isoflurane)
-
Homogenizer for brain tissue
-
LC-MS/MS system for bioanalysis
Workflow Diagram:
Procedure:
-
Animal Preparation: Acclimate male C57BL/6 mice for at least one week before the experiment. House them under standard conditions with ad libitum access to food and water.
-
Dosing:
-
Intravenous (IV): Administer this compound at 0.5 mg/kg via the tail vein.
-
Oral (PO): Administer this compound at 5 mg/kg via oral gavage.
-
-
Sample Collection:
-
Collect blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
For brain concentration, euthanize a separate cohort of animals at specific time points (e.g., 1 hour) and collect the brains.
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Homogenize brain tissue in an appropriate buffer.
-
-
Bioanalysis: Determine the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, bioavailability, and brain-to-plasma ratio.
Efficacy Study in a Mouse Model of Alzheimer's Disease (e.g., J20)
This protocol is designed to assess the efficacy of chronic this compound treatment in improving cognitive deficits in a mouse model of Alzheimer's disease. This protocol is adapted from studies using GNE-0723.
Materials:
-
J20 (hAPP-transgenic) mice and wild-type littermates (7-11 months old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Cognitive testing apparatus (e.g., Morris water maze, Novel Object Recognition arena)
-
Dosing supplies (oral gavage)
Procedure:
-
Animal Groups: Divide J20 and wild-type mice into two groups each: Vehicle and this compound treated.
-
Chronic Dosing: Administer this compound (e.g., 3 mg/kg) or vehicle orally every other day for 5 weeks.
-
Cognitive Testing (commence after 4 weeks of dosing):
-
Novel Object Recognition (NOR) Test:
-
Habituation: Allow each mouse to explore an empty arena for 10 minutes.
-
Training: 24 hours later, place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Testing: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore for 5-10 minutes. Record the time spent exploring each object. An increased preference for the novel object indicates intact recognition memory.
-
-
Morris Water Maze (MWM) Test:
-
Acquisition Phase: For 5 consecutive days, train the mice to find a hidden platform in a circular pool of opaque water, using distal cues for navigation. Conduct 4 trials per day.
-
Probe Trial: On day 6, remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located. Increased time in the target quadrant indicates spatial memory.
-
-
-
Data Analysis: Compare the performance of the this compound-treated groups to the vehicle-treated groups in both J20 and wild-type mice.
Efficacy Study in a Mouse Model of Dravet Syndrome (e.g., Scn1a+/-)
This protocol is designed to evaluate the effect of this compound on seizure-like activity and cognitive impairments in a mouse model of Dravet syndrome, based on studies with GNE-0723.
Materials:
-
Scn1a+/- mice and wild-type littermates (9-13 months old)
-
This compound
-
Vehicle
-
EEG recording equipment (for monitoring epileptiform discharges)
-
Cognitive testing apparatus (as described above)
-
Dosing supplies (oral gavage)
Procedure:
-
Animal Groups: As described for the Alzheimer's model.
-
Chronic Dosing: Administer this compound (e.g., 3 mg/kg) or vehicle orally every other day for 5 weeks.
-
EEG Monitoring:
-
Implant EEG electrodes prior to the start of the study.
-
Record EEG before and after treatment to quantify epileptiform discharges and aberrant low-frequency oscillations.
-
-
Cognitive Testing: Conduct cognitive tests such as the Novel Object Recognition or Morris Water Maze as described in the Alzheimer's disease protocol.
-
Data Analysis: Analyze the effects of this compound on EEG parameters and cognitive performance in Scn1a+/- and wild-type mice.
Conclusion
This compound is a promising research tool for investigating the therapeutic potential of enhancing GluN2A-containing NMDAR function. Its favorable in vivo profile allows for robust pharmacokinetic and efficacy studies. The protocols outlined here provide a framework for characterizing the in vivo properties of this compound and exploring its potential as a treatment for CNS disorders characterized by NMDAR hypofunction and cognitive deficits.
References
Application Notes and Protocols for (S,S)-Gne 5729 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
(S,S)-Gne 5729 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2] It is a valuable tool for investigating the therapeutic potential of enhancing GluN2A function in various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.[1][2] These application notes provide detailed protocols for the preparation and administration of this compound for in vivo animal studies, based on available preclinical data.
Overview and Mechanism of Action
This compound, also known as GNE-5729, is a pyridopyrimidinone-based compound that enhances the activity of GluN2A-containing NMDA receptors in the presence of the endogenous co-agonists glutamate and glycine.[1] It binds to a site at the interface of the GluN1 and GluN2A subunits, stabilizing the open state of the ion channel and leading to increased calcium and sodium influx. Compared to its predecessor, GNE-0723, this compound exhibits an improved pharmacokinetic profile and greater selectivity against AMPA receptors.
Signaling Pathway of this compound Action
References
- 1. GluN2A-Selective Pyridopyrimidinone Series of NMDAR Positive Allosteric Modulators with an Improved in Vivo Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GluN2A-Selective Pyridopyrimidinone Series of NMDAR Positive Allosteric Modulators with an Improved in Vivo Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S,S)-Gne 5729 in Brain Slice Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-Gne 5729 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate receptors (NMDARs) containing the GluN2A subunit.[1] As a member of the pyridopyrimidinone chemical series, it exhibits an improved pharmacokinetic profile and enhanced selectivity against AMPA receptors compared to earlier-generation GluN2A PAMs.[1] These characteristics make this compound a valuable pharmacological tool for investigating the role of GluN2A-containing NMDARs in synaptic plasticity, neuronal circuitry, and the pathophysiology of various central nervous system (CNS) disorders.
These application notes provide detailed information and protocols for the use of this compound in brain slice electrophysiology, a key technique for studying synaptic function in a physiologically relevant ex vivo setting.
Mechanism of Action
This compound acts as a positive allosteric modulator at the GluN1-GluN2A subunit interface of the NMDAR.[2] This binding enhances the receptor's function in the presence of the endogenous co-agonists, glutamate and glycine. The primary mechanism of potentiation involves a slowing of the channel deactivation kinetics, leading to a prolonged influx of Ca2+ and Na+ ions upon receptor activation.[1] This modulation of NMDAR activity can have significant effects on synaptic transmission and plasticity.[2]
Data Presentation
The following tables summarize the key quantitative data for this compound and the related, well-characterized GluN2A PAM, GNE-0723.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Species/Assay Condition | Reference |
| NMDAR Subunit Selectivity | GluN2A | Recombinant receptors | |
| AMPAR Selectivity (EC50) | > 15 µM | Brain slice field recording (EPSP area) | |
| NMDAR Deactivation Tau (τ) | 3164 ms | Whole-cell voltage clamp (recombinant receptors) | |
| Maximum NMDAR Potentiation | 136% | Whole-cell voltage clamp (recombinant receptors) |
Table 2: Electrophysiological Effects of the related GluN2A PAM GNE-0723 in Brain Slices
| Parameter | Value | Brain Region/Neuron Type | Reference |
| NMDAR EPSC Potentiation | Significant increase in average area | Cortical pyramidal neurons | |
| NMDAR EPSC Potentiation | Significant increase in average area | Cortical PV interneurons | |
| Concentration Used | 0.3 µM | Cortical brain slices |
Note: Data for GNE-0723 is provided as a reference for a structurally similar and well-characterized GluN2A PAM from the same chemical series.
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices for Electrophysiology
This protocol describes a standard method for preparing acute brain slices suitable for electrophysiological recordings.
Materials:
-
Animal: C57BL/6 mouse (or other appropriate rodent model)
-
Solutions:
-
Slicing Solution (NMDG-based, ice-cold and carbogenated): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, 10 mM MgSO4. pH adjusted to 7.3-7.4 with HCl.
-
Artificial Cerebrospinal Fluid (aCSF, carbogenated): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 2 mM CaCl2, 1 mM MgSO4.
-
-
Equipment: Vibrating microtome (vibratome), dissection tools, recovery chamber, recording chamber.
Procedure:
-
Anesthetize the animal in accordance with institutional guidelines.
-
Perform transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) NMDG slicing solution.
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated slicing solution.
-
Mount the brain on the vibratome stage and prepare coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold slicing solution.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until required for recording.
Protocol 2: Whole-Cell Patch-Clamp Recordings of NMDAR-Mediated EPSCs
This protocol outlines the procedure for recording NMDAR-mediated excitatory postsynaptic currents (EPSCs) from neurons in acute brain slices and assessing the effect of this compound.
Materials:
-
Prepared acute brain slices
-
Recording Setup: Upright microscope with DIC optics, patch-clamp amplifier, data acquisition system, micromanipulators.
-
Solutions:
-
aCSF (as above)
-
Internal Solution (Cesium-based): 135 mM CsMeSO3, 8 mM NaCl, 10 mM HEPES, 0.5 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, 5 mM QX-314. pH adjusted to 7.2-7.3 with CsOH.
-
Pharmacological agents: this compound, AMPA receptor antagonist (e.g., CNQX), GABAA receptor antagonist (e.g., picrotoxin).
-
-
Stimulating and recording electrodes
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 ml/min.
-
Identify the target neuron (e.g., a CA1 pyramidal neuron in the hippocampus) using DIC optics.
-
Establish a whole-cell patch-clamp recording in voltage-clamp mode.
-
To isolate NMDAR-mediated currents, add an AMPA receptor antagonist (e.g., 20 µM CNQX) and a GABAA receptor antagonist (e.g., 50 µM picrotoxin) to the perfusing aCSF.
-
Position a stimulating electrode to evoke synaptic responses in the neuron of interest (e.g., in the Schaffer collateral pathway for a CA1 pyramidal neuron).
-
Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg2+ block of NMDARs.
-
Record a stable baseline of evoked NMDAR-mediated EPSCs for 5-10 minutes.
-
Bath-apply this compound at the desired concentration (e.g., starting with a concentration range of 0.1 - 10 µM) and record the effect on the NMDAR EPSC amplitude and kinetics.
-
After recording the effect of the compound, perform a washout by perfusing with aCSF without this compound to observe recovery.
-
Analyze the data by measuring the peak amplitude, charge transfer (area under the curve), and decay kinetics of the NMDAR EPSC before, during, and after drug application.
Mandatory Visualizations
Caption: Signaling pathway of GluN2A-NMDAR modulation by this compound.
Caption: Experimental workflow for brain slice electrophysiology with this compound.
References
Application Notes and Protocols for (S,S)-Gne 5729 in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of (S,S)-Gne 5729, a selective positive allosteric modulator (PAM) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors, in the context of Alzheimer's disease (AD). The protocols detailed below are based on studies with the closely related analog, GNE-0723, which has demonstrated efficacy in preclinical AD mouse models.
Introduction
Alzheimer's disease is characterized by synaptic dysfunction and cognitive decline. NMDARs are critical for synaptic plasticity and memory. In AD, there is a shift in the balance of NMDAR subtypes, with extrasynaptic GluN2B-containing receptors promoting excitotoxicity and neuronal death, while synaptic GluN2A-containing receptors are linked to pro-survival signaling pathways. This compound and its analogs selectively enhance the function of GluN2A-containing NMDARs, offering a targeted approach to restore synaptic function and improve cognitive deficits in AD. Preclinical studies using the hAPP-J20 mouse model of AD have shown that enhancing GluN2A NMDAR function can normalize brain rhythms and improve performance in learning and memory tasks[1][2].
Data Presentation
The following tables summarize the quantitative data from studies using the GluN2A-selective PAM GNE-0723 in the J20 mouse model of Alzheimer's disease.
Table 1: Pharmacokinetic Properties of GNE-0723 in Wild-Type Mice [3][4]
| Dose (mg/kg, oral) | Unbound Cmax (nM) | Plasma and Brain Levels |
| 1 | 5 | Stable for at least 24 hours |
| 3 | 12 | Stable for at least 24 hours |
| 10 | 46 | Stable for at least 24 hours |
Table 2: Electrophysiological Effects of GNE-0723 on NMDAR EPSCs in Pyramidal Neurons [3]
| GNE-0723 Concentration (µM) | Peak Current Increase (%) | Area Under the Curve Increase (%) | Decay Time Increase (%) |
| 0.3 | 196 ± 68 | 289 ± 112 | 177 ± 28 |
| 1.0 | 243 ± 62 | 419 ± 147 | 244 ± 80 |
Table 3: In Vivo Effects of GNE-0723 (3 mg/kg) on Brain Oscillations in J20 AD Mice
| Brain State | Frequency Band | Effect on Oscillatory Power |
| Active Wake | 12-20 Hz | Reduction |
| NREM Sleep | 12-20 Hz | Reduction |
Table 4: Cognitive Effects of GNE-0723 in J20 AD Mice
| Behavioral Test | Metric | Outcome |
| Learning and Memory Tests | Performance | Improved compared to untreated animals |
| Learning and Memory Tests | Learning Rate | Faster than untreated animals |
| Learning and Memory Tests | Memory Retention | Longer than untreated animals |
Experimental Protocols
Oral Administration of this compound
This protocol is adapted from studies using GNE-0723 and can be used for the oral administration of this compound to Alzheimer's disease mouse models.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 1, 3, or 10 mg/kg) and the number and weight of the mice.
-
Suspend the calculated amount of this compound in the vehicle solution. Ensure the solution is homogenous by vortexing or sonicating. Prepare fresh daily.
-
-
Animal Handling:
-
Weigh each mouse to determine the precise volume of the dosing solution to administer.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting.
-
-
Oral Gavage:
-
Fill a 1 ml syringe with the appropriate volume of the dosing solution.
-
Attach the oral gavage needle to the syringe.
-
Gently insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. Caution: Incorrect placement can lead to aspiration into the lungs.
-
Slowly dispense the solution from the syringe.
-
Carefully withdraw the gavage needle.
-
Monitor the mouse for a few minutes to ensure it has tolerated the procedure well.
-
Morris Water Maze Test
The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents.
Materials:
-
Circular pool (1.5 m diameter), typically white or black.
-
Escape platform (10-15 cm diameter), submerged 1-2 cm below the water surface.
-
Non-toxic, opaque paint to make the water cloudy (if using a white pool).
-
Video tracking system and software.
-
Distinct visual cues placed around the room.
-
Water heater to maintain water temperature at 22-25°C.
Procedure:
-
Acclimation:
-
Handle the mice for several days before the start of the experiment to reduce stress.
-
Allow mice to acclimate to the testing room for at least 30 minutes before each session.
-
-
Cued Training (Visible Platform):
-
For 1-2 days, train the mice to find a visible platform marked with a flag. The platform location is varied between trials. This phase teaches the mice the basic mechanics of the task.
-
-
Acquisition Phase (Hidden Platform):
-
The platform is now hidden beneath the surface of the opaque water and remains in a fixed location for all trials.
-
For 5-7 consecutive days, each mouse is subjected to 4 trials per day.
-
For each trial, the mouse is gently placed into the water at one of four randomized starting positions, facing the pool wall.
-
The mouse is allowed to swim for a maximum of 60-90 seconds to find the platform.
-
If the mouse finds the platform, it is allowed to remain there for 15-30 seconds.
-
If the mouse fails to find the platform within the allotted time, it is gently guided to the platform and allowed to stay for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking software.
-
-
Probe Trial:
-
24 hours after the final acquisition trial, the platform is removed from the pool.
-
Each mouse is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
In Vivo Electrophysiology
This protocol provides a general workflow for recording brain electrical activity in anesthetized or freely moving mice.
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Recording electrodes (e.g., multi-electrode arrays)
-
Data acquisition system and amplifier
-
Surgical tools
Procedure:
-
Electrode Implantation Surgery:
-
Anesthetize the mouse and place it in the stereotaxic apparatus.
-
Perform a craniotomy over the brain region of interest (e.g., hippocampus or cortex).
-
Slowly lower the recording electrode(s) to the target coordinates.
-
Secure the electrode implant to the skull using dental cement.
-
Allow the mouse to recover from surgery for at least one week.
-
-
Electrophysiological Recording:
-
Connect the implanted electrode to the data acquisition system.
-
For recordings in freely moving animals, place the mouse in a recording chamber and allow it to behave naturally.
-
For recordings under anesthesia, maintain a stable level of anesthesia throughout the recording session.
-
Administer this compound or vehicle and record brain activity (e.g., local field potentials, single-unit activity) for a defined period.
-
Analyze the recorded data to assess changes in brain oscillations, network synchrony, and neuronal firing patterns.
-
Visualizations
Caption: Signaling pathway of this compound action.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. New Alzheimer's Drug Improves Learning and Memory in Mice | Being Patient [bpprod.resourcestack.com]
- 3. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for (S,S)-GNE-5729 in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-GNE-5729 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate receptors (NMDARs) containing the GluN2A subunit. Developed as a tool compound for central nervous system (CNS) drug discovery, GNE-5729 offers an improved pharmacokinetic profile and enhanced selectivity against α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) compared to its predecessor, GNE-0723. NMDARs are critical for synaptic plasticity and memory function, and their dysfunction is implicated in numerous neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease. As a selective potentiator of GluN2A-containing NMDARs, GNE-5729 provides a valuable tool for investigating the therapeutic potential of enhancing NMDAR function in various CNS disorders.
Mechanism of Action
(S,S)-GNE-5729 acts as a positive allosteric modulator at the GluN1-GluN2A dimer interface of the NMDAR ligand-binding domain. By binding to this site, it enhances the receptor's response to the endogenous co-agonists, glutamate and glycine. This potentiation leads to an increase in Ca2+ and Na+ influx upon receptor activation, thereby modulating postsynaptic signaling. Notably, GNE-5729 exhibits significant selectivity for GluN2A-containing NMDARs over other NMDAR subtypes and a >1000-fold selectivity over AMPARs, which is a crucial feature for minimizing potential excitotoxicity associated with non-selective glutamate receptor activation.
Quantitative Data Summary
The following tables summarize the key in vitro potency, selectivity, and in vivo pharmacokinetic parameters of (S,S)-GNE-5729, with its predecessor GNE-0723 included for comparison.
Table 1: In Vitro Potency and Selectivity of GNE-5729 and GNE-0723
| Compound | GluN2A EC50 (nM) | AMPAR EC50 (µM) | Selectivity (AMPAR/GluN2A) |
| (S,S)-GNE-5729 | 37 | >15 | >1000-fold |
| GNE-0723 | 8 | 5.7 | ~712-fold |
Table 2: Pharmacokinetic Properties of GNE-5729 and GNE-0723 in Mice
| Compound | Brain Free Fraction (%) | Unbound Clearance (mL/min/kg) |
| (S,S)-GNE-5729 | 2.5 | 35 |
| GNE-0723 | 1.3 | 110 |
Signaling Pathway and Experimental Workflows
Signaling Pathway of (S,S)-GNE-5729 at the NMDA Receptor
Experimental Workflow: Whole-Cell Voltage Clamp Electrophysiology
Experimental Workflow: Brain Slice Field Recording
Detailed Experimental Protocols
Protocol 1: Whole-Cell Voltage Clamp Electrophysiology for GluN2A Potency Determination
Objective: To determine the potency (EC50) of (S,S)-GNE-5729 on human GluN2A-containing NMDARs expressed in a heterologous system.
Materials:
-
HEK293 cells
-
Plasmids encoding human GluN1 and GluN2A subunits
-
Transfection reagent (e.g., Lipofectamine)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
-
External solution (in mM): 138 NaCl, 1.5 KCl, 10 HEPES, 10 Glucose, 1.2 MgCl2, 2.5 CaCl2; pH 7.4 with NaOH.
-
Internal solution (in mM): 120 CsF, 10 CsCl, 10 HEPES, 10 EGTA; pH 7.2 with CsOH.
-
Glutamate stock solution (100 mM)
-
Glycine stock solution (100 mM)
-
(S,S)-GNE-5729 stock solution (in DMSO)
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect cells with plasmids for human GluN1 and GluN2A using a suitable transfection reagent according to the manufacturer's protocol.
-
Re-plate cells onto glass coverslips 24 hours post-transfection.
-
Use cells for recording 24-48 hours after re-plating.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Fill the pipette with internal solution and mount it on the headstage.
-
-
Recording:
-
Transfer a coverslip with transfected cells to the recording chamber and perfuse with external solution.
-
Establish a giga-ohm seal with a selected cell and then rupture the membrane to achieve whole-cell configuration.
-
Clamp the cell voltage at -60 mV.
-
Apply a solution containing a saturating concentration of glycine (100 µM) and a concentration of glutamate that elicits a submaximal response (e.g., 100 µM).
-
Once a stable baseline current is established, co-apply varying concentrations of (S,S)-GNE-5729 with the glutamate and glycine solution.
-
Record the inward current for each concentration of GNE-5729.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current at each GNE-5729 concentration.
-
Normalize the responses to the maximal response.
-
Fit the concentration-response data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Acute Hippocampal Slice Preparation and Field Potential Recording
Objective: To assess the effect of (S,S)-GNE-5729 on synaptic transmission, particularly its selectivity against AMPAR-mediated excitatory postsynaptic potentials (EPSPs).
Materials:
-
Adult mice (e.g., C57BL/6)
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Incubation and recording chambers
-
aCSF perfusion system
-
Stimulating and recording electrodes
-
Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2.5 CaCl2, 1.3 MgSO4. Bubble with 95% O2 / 5% CO2.
-
(S,S)-GNE-5729 stock solution (in DMSO)
Procedure:
-
Slice Preparation:
-
Anesthetize the mouse and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field EPSPs.
-
Establish a stable baseline of EPSPs by delivering stimuli at a low frequency (e.g., 0.05 Hz).
-
Bath apply varying concentrations of (S,S)-GNE-5729 to the slice.
-
Record the EPSP area for at least 10-15 minutes at each concentration.
-
-
Data Analysis:
-
Measure the area of the field EPSP.
-
Normalize the EPSP area at each GNE-5729 concentration to the baseline area.
-
Plot the normalized EPSP area against the drug concentration to generate a dose-response curve and determine the EC50 for any potentiation of AMPAR-mediated responses.
-
Protocol 3: Mouse Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of (S,S)-GNE-5729 in mice, including brain penetration.
Materials:
-
Adult mice (e.g., CD-1)
-
Dosing vehicles (e.g., for oral and intravenous administration)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Tissue homogenization equipment
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Administer (S,S)-GNE-5729 to mice via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.
-
-
Sample Collection:
-
At predetermined time points post-dosing (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples from a cohort of mice.
-
At the final time point, euthanize the animals and collect brain tissue.
-
-
Sample Processing:
-
Process blood to obtain plasma.
-
Homogenize brain tissue in a suitable buffer.
-
Extract the drug from plasma and brain homogenates using an appropriate method (e.g., protein precipitation with acetonitrile).
-
-
Bioanalysis:
-
Quantify the concentration of (S,S)-GNE-5729 in plasma and brain homogenate samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability using appropriate software (e.g., Phoenix WinNonlin).
-
Determine the brain-to-plasma concentration ratio and calculate the unbound brain fraction to assess CNS penetration.
-
Application Notes and Protocols for NMDA Receptor Potentiation Assay using (S,S)-Gne 5729
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Dysfunction of the NMDA receptor is implicated in various neurological and psychiatric disorders. (S,S)-Gne 5729 is a potent and selective positive allosteric modulator (PAM) of NMDA receptors containing the GluN2A subunit.[1] As a pyridopyrimidinone-based PAM, it offers an improved pharmacokinetic profile and enhanced selectivity against AMPA receptors compared to its predecessors like GNE-0723.[1] This document provides detailed application notes and protocols for assessing the potentiation of NMDA receptors using this compound.
Data Presentation
The following tables summarize the quantitative data for this compound and its related compound, GNE-0723, highlighting their activity and selectivity.
Table 1: Comparative Activity of Gne 5729 and GNE-0723 on AMPA Receptor-Mediated Excitatory Postsynaptic Potentials (EPSPs) [1]
| Compound | AMPAR EPSP Area EC50 (µM) |
| This compound | > 15 |
| GNE-0723 | 5.7 |
EC50 values were determined from dose-response curves in brain slice field recordings.
Table 2: Deactivation Kinetics of NMDA Receptors in the Presence of Gne 5729 and GNE-0723 [1]
| Condition | Deactivation Tau (ms) |
| Endogenous Co-agonists (Glutamate + Glycine) | ~500 |
| GNE-0723 | 2102 |
| This compound | 3164 |
Deactivation tau represents the time constant for the decay of the whole-cell voltage clamp recording signal after glutamate removal.
Table 3: Potentiation of Recombinant GluN2A-Containing NMDA Receptors by GNE-0723 [2]
| Parameter | Potentiation with 1 µM GNE-0723 |
| Peak Current Enhancement | Significant |
| Current Deactivation | Slowed |
| Glutamate EC50 | Significantly lowered |
(Note: Specific quantitative values for this compound on NMDA receptor potentiation are not publicly available in detail. The data for GNE-0723 is provided as a reference for the expected effects of a potent GluN2A-selective PAM.)
Experimental Protocols
Two primary methods for assessing NMDA receptor potentiation by this compound are detailed below: whole-cell patch-clamp electrophysiology and a calcium flux assay.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology Assay
This protocol is adapted from standard methods for characterizing NMDA receptor modulators.
Objective: To measure the potentiation of NMDA receptor currents by this compound in a controlled in vitro system.
Materials:
-
Cell Line: HEK293 cells stably expressing human GluN1 and GluN2A subunits.
-
This compound: Prepare stock solutions in DMSO and dilute to final concentrations in extracellular solution.
-
Agonists: L-glutamate and Glycine.
-
Extracellular (Bath) Solution (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 10 D-glucose, 2 CaCl2, 0.01 EDTA; pH 7.4 adjusted with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na; pH 7.2 adjusted with CsOH.
-
Patch Pipettes: Borosilicate glass, 2-5 MΩ resistance.
-
Electrophysiology Rig: Patch-clamp amplifier, micromanipulator, perfusion system, and data acquisition software.
Procedure:
-
Cell Culture: Culture HEK293-GluN1/GluN2A cells on glass coverslips in DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics.
-
Solution Preparation: Prepare and filter all solutions on the day of the experiment.
-
Patch-Clamp Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Baseline NMDA Receptor Current Measurement:
-
Apply a sub-maximal concentration of L-glutamate (e.g., EC20-EC30, to be determined empirically) and a saturating concentration of glycine (e.g., 100 µM) for a brief duration (e.g., 2 seconds) to elicit a baseline NMDA receptor-mediated current.
-
Repeat the agonist application at regular intervals (e.g., every 60 seconds) until a stable baseline response is achieved.
-
-
This compound Application and Potentiation Measurement:
-
Pre-apply the desired concentration of this compound in the extracellular solution for a defined period (e.g., 2-5 minutes) before co-application with the agonists.
-
Apply the same concentration of L-glutamate and glycine in the presence of this compound.
-
Record the potentiated NMDA receptor current.
-
-
Data Analysis:
-
Measure the peak amplitude and the area under the curve of the NMDA receptor currents in the absence and presence of this compound.
-
Calculate the percentage potentiation for each concentration of this compound.
-
Construct a dose-response curve to determine the EC50 of this compound.
-
Analyze the deactivation kinetics (tau) by fitting an exponential function to the decay phase of the current after agonist removal.
-
Protocol 2: Calcium Flux Assay
This high-throughput compatible assay measures the influx of calcium through activated NMDA receptors.
Objective: To determine the potentiation of NMDA receptor-mediated calcium influx by this compound.
Materials:
-
Cell Line: HEK293 cells expressing human GluN1 and GluN2A subunits.
-
This compound: Prepare stock solutions in DMSO and dilute to final concentrations in assay buffer.
-
Agonists: L-glutamate and Glycine.
-
Calcium-sensitive dye: Fluo-4 AM or equivalent.
-
Assay Buffer (in mM): 1x Hank's Balanced Salt Solution (HBSS), 20 HEPES, 1.8 CaCl2, 1 Probenecid; pH 7.4.
-
Plates: 96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence Plate Reader: Equipped with injectors for compound and agonist addition and capable of kinetic reads.
Procedure:
-
Cell Plating: Seed HEK293-GluN1/GluN2A cells into the microplates at an appropriate density and allow them to attach overnight.
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Compound Addition:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the desired concentrations of this compound to the respective wells.
-
Incubate at room temperature for 10-20 minutes.
-
-
Fluorescence Measurement and Agonist Addition:
-
Place the microplate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject a sub-maximal concentration of L-glutamate and a saturating concentration of glycine into the wells.
-
Immediately begin kinetic fluorescence measurements (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Measure the peak fluorescence intensity or the area under the curve for each well.
-
Calculate the percentage potentiation of the calcium response in the presence of this compound compared to the agonist-only control.
-
Generate a dose-response curve to determine the EC50 of this compound.
-
Visualization of Pathways and Workflows
Caption: NMDA Receptor Signaling Pathway with this compound.
Caption: Electrophysiology Experimental Workflow.
References
- 1. GluN2A-Selective Pyridopyrimidinone Series of NMDAR Positive Allosteric Modulators with an Improved in Vivo Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of (S,S)-Gne 5729 Effects on N-Methyl-D-Aspartate (NMDA) Receptors using Whole-Cell Voltage Clamp Recordings
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S,S)-Gne 5729 is a pyridopyrimidinone-based positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR), demonstrating selectivity for the GluN2A subunit.[1][2] NMDARs are ionotropic glutamate receptors crucial for synaptic transmission and plasticity.[2][3] Their dysfunction is implicated in various neurological and psychiatric disorders.[2] As a GluN2A-selective PAM, this compound offers a promising tool for investigating the therapeutic potential of modulating specific NMDAR populations. This application note provides a detailed protocol for characterizing the effects of this compound on NMDAR-mediated currents using whole-cell voltage clamp recordings in cultured mammalian cells.
Principle of the Assay
The whole-cell patch clamp technique is the gold standard for studying ion channel function, allowing for the precise control of membrane voltage and the measurement of ionic currents passing through the cell membrane. In this application, a glass micropipette forms a high-resistance (gigaohm) seal with the membrane of a cell expressing NMDARs. The membrane patch under the pipette tip is then ruptured, providing low-resistance electrical access to the entire cell. By "clamping" the membrane potential at a specific voltage, one can record the currents elicited by the activation of NMDARs in the presence and absence of this compound. This allows for the quantitative analysis of the compound's modulatory effects on receptor activity.
Experimental Protocols
Cell Culture and Transfection
HEK293 cells are a suitable expression system for recombinant NMDARs.
-
Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: Co-transfect cells with plasmids encoding the human GluN1 and GluN2A subunits of the NMDA receptor. A fluorescent reporter plasmid (e.g., EGFP) can be co-transfected to identify successfully transfected cells. Transfection can be performed using standard methods such as calcium phosphate precipitation or lipid-based transfection reagents. Recordings are typically performed 24-48 hours post-transfection.
Solutions and Reagents
| Solution | Composition |
| External Solution (ECS) | 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH. |
| Internal Solution (ICS) | 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.2 with CsOH. The use of Cesium (Cs+) in the internal solution helps to block potassium channels, thereby isolating the NMDAR-mediated currents. |
| Agonists | 100 µM Glutamate and 10 µM Glycine (co-agonists required for NMDAR activation). |
| Test Compound | This compound dissolved in a suitable solvent (e.g., DMSO) and then diluted in ECS to the final desired concentrations. Ensure the final DMSO concentration does not exceed a level that affects cell viability or channel function (typically <0.1%). |
Whole-Cell Voltage Clamp Recording Protocol
-
Preparation: Plate transfected cells on glass coverslips and place a coverslip in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with External Solution (ECS).
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-5 MΩ when filled with Internal Solution (ICS).
-
Cell Selection: Identify a transfected cell (e.g., by EGFP fluorescence) that is healthy and has a smooth membrane.
-
Giga-seal Formation: Approach the cell with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the membrane potential at a holding potential of -70 mV.
-
Data Acquisition:
-
Record baseline currents in the presence of ECS.
-
Apply the co-agonists (glutamate and glycine) to elicit NMDAR-mediated currents.
-
After a stable baseline response to the agonists is established, co-apply this compound with the agonists.
-
Record the potentiated current in the presence of the test compound.
-
Perform a washout step by perfusing with the agonist-containing solution without this compound to observe the reversal of the effect.
-
-
Data Analysis: Measure the peak amplitude of the inward current in the absence and presence of this compound. The potentiation can be calculated as the percentage increase in current amplitude. Dose-response curves can be generated by applying a range of this compound concentrations.
Data Presentation
Table 1: Electrophysiological Parameters for Characterizing this compound Activity
| Parameter | Description | Typical Measurement |
| EC50 | The concentration of this compound that produces 50% of its maximal potentiation of the NMDAR current. | Determined by fitting a dose-response curve with a Hill equation. |
| Maximum Potentiation | The maximal percentage increase in NMDAR current amplitude observed at saturating concentrations of this compound. | Calculated as: ((I_max_compound - I_agonist) / I_agonist) * 100%, where I_max_compound is the peak current in the presence of a maximal effective concentration of the compound and I_agonist is the peak current with agonists alone. |
| Deactivation Kinetics | The rate at which the NMDAR current decays after the removal of the agonist. PAMs can slow the deactivation kinetics. | Measured by fitting the decay phase of the current with an exponential function to obtain a time constant (τ). A slower deactivation is indicated by a larger τ value. |
Visualizations
Caption: Experimental workflow for whole-cell voltage clamp recordings.
Caption: Modulation of NMDAR signaling by this compound.
References
- 1. GluN2A-Selective Pyridopyrimidinone Series of NMDAR Positive Allosteric Modulators with an Improved in Vivo Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S,S)-Gne-5729 in the Study of Excitatory Postsynaptic Potentials
(S,S)-Gne-5729 , also referred to as GNE-5729, is a potent and selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR), with a preference for subunits containing GluN2A.[1][2][3] This makes it a valuable pharmacological tool for researchers, scientists, and drug development professionals studying excitatory postsynaptic potentials (EPSPs) and synaptic plasticity. As a PAM, GNE-5729 enhances the function of NMDARs, which are critical ionotropic glutamate receptors that mediate a slow, Ca2+-permeable component of excitatory neurotransmission in the central nervous system.[4]
These application notes provide an overview of GNE-5729, its mechanism of action, and detailed protocols for its use in key experiments to investigate its effects on EPSPs.
Mechanism of Action
GNE-5729 acts as a positive allosteric modulator at the GluN1-GluN2A dimer interface of the extracellular ligand-binding domains of the NMDA receptor.[5] Its binding enhances the receptor's response to the endogenous co-agonists, glutamate and glycine. This potentiation leads to an increased influx of Ca2+ and Na+ into the postsynaptic neuron upon receptor activation, thereby augmenting the amplitude and/or duration of the EPSP. GNE-5729 exhibits improved selectivity against AMPA receptors compared to earlier generation compounds like GNE-0723, minimizing off-target effects on the fast component of excitatory neurotransmission.
Data Presentation
The following tables summarize the quantitative data for GNE-5729 and its predecessor, GNE-0723, for comparative purposes.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay | EC50 (µM) | Reference |
| GNE-5729 | AMPAR | EPSP Area in Brain Slice | > 15 | |
| GNE-0723 | AMPAR | EPSP Area in Brain Slice | 5.7 |
Table 2: Pharmacokinetic Properties
| Compound | Parameter | Value | Units | Reference |
| GNE-5729 | Mouse Brain Free Fraction | Data not explicitly provided in search results | ||
| GNE-5729 | Kinetic Solubility | Data not explicitly provided in search results | ||
| GNE-5729 | Unbound Clearance | Data not explicitly provided in search results |
Note: While the search results mention an "improved pharmacokinetic profile" for GNE-5729 compared to GNE-0723, specific quantitative values for parameters like mouse brain free fraction, kinetic solubility, and unbound clearance were not detailed in the provided snippets.
Signaling Pathway
The binding of (S,S)-Gne-5729 to the NMDA receptor potentiates its function, leading to a cascade of downstream signaling events crucial for synaptic plasticity.
Caption: Signaling pathway of (S,S)-Gne-5729 at the NMDA receptor.
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of (S,S)-Gne-5729 on excitatory postsynaptic potentials are provided below.
Whole-Cell Voltage-Clamp Recordings in HEK293 Cells
This protocol is designed to assess the direct modulatory effect of GNE-5729 on recombinant NMDA receptors expressed in a heterologous system.
Caption: Experimental workflow for whole-cell voltage-clamp recordings.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect cells with plasmids encoding for the GluN1 and GluN2A subunits of the NMDA receptor. A fluorescent reporter plasmid (e.g., GFP) can be included to identify transfected cells.
-
Plate transfected cells onto coverslips for recording 24-48 hours post-transfection.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 2 CaCl2, and 0.01 glycine (pH 7.4).
-
Pull patch pipettes from borosilicate glass and fill with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 2 Mg-ATP (pH 7.2).
-
Obtain a whole-cell patch-clamp configuration from a fluorescently identified cell. Clamp the cell at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Establish a baseline by applying a saturating concentration of glutamate (e.g., 100 µM) and glycine (e.g., 50 µM) to elicit an inward current.
-
After baseline stabilization, perfuse the chamber with the external solution containing the desired concentration of (S,S)-Gne-5729.
-
Once the drug effect has reached a steady state, re-apply the glutamate and glycine solution.
-
To determine the dose-response relationship, apply a range of GNE-5729 concentrations.
-
Perform a washout step by perfusing with the drug-free external solution to observe the reversal of the effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of GNE-5729.
-
Calculate the potentiation as the percentage increase in current amplitude.
-
Analyze the deactivation kinetics (tau) of the current decay after the removal of glutamate.
-
Construct a dose-response curve to determine the EC50 of GNE-5729.
-
Field Excitatory Postsynaptic Potential (fEPSP) Recordings in Brain Slices
This protocol allows for the investigation of GNE-5729's effect on synaptic transmission and plasticity in a more physiologically relevant ex vivo preparation.
Caption: Experimental workflow for fEPSP recordings in brain slices.
Methodology:
-
Brain Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., mouse or rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, and 10 glucose.
-
Prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus) using a vibratome.
-
Transfer the slices to a recovery chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Place a single slice in a recording chamber perfused with oxygenated aCSF at a constant temperature (e.g., 30-32 °C).
-
Position a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the dendritic field of the postsynaptic neurons (e.g., stratum radiatum of CA1).
-
Deliver electrical stimuli to evoke fEPSPs.
-
-
Data Acquisition:
-
Establish a stable baseline of fEPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
-
Bath apply (S,S)-Gne-5729 at the desired concentration and continue to record fEPSPs.
-
To study the effect on synaptic plasticity, a long-term potentiation (LTP) inducing protocol (e.g., high-frequency stimulation) can be delivered after the drug has taken effect.
-
-
Data Analysis:
-
Measure the initial slope and/or amplitude of the fEPSPs.
-
Normalize the data to the pre-drug baseline period.
-
Quantify the effect of GNE-5729 on baseline synaptic transmission and on the magnitude of LTP.
-
To assess selectivity, the effect on AMPAR-mediated EPSPs can be measured by including an NMDAR antagonist (e.g., D-AP5) in the aCSF.
-
By following these protocols, researchers can effectively utilize (S,S)-Gne-5729 to investigate the role of GluN2A-containing NMDA receptors in excitatory synaptic transmission and plasticity. The high selectivity and improved pharmacokinetic profile of GNE-5729 make it a superior tool for these studies.
References
- 1. GNE-5729 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. GluN2A-Selective Pyridopyrimidinone Series of NMDAR Positive Allosteric Modulators with an Improved in Vivo Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive Allosteric Modulators of GluN2A-Containing NMDARs with Distinct Modes of Action and Impacts on Circuit Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S,S)-Gne 5729 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-Gne 5729, also known as GNE-5729, is a potent and selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR) containing the GluN2A subunit.[1][2] As an ionotropic glutamate receptor, the NMDAR plays a crucial role in synaptic plasticity, learning, and memory.[3] Dysfunction of the NMDAR is implicated in various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.[1][2] GNE-5729 offers an improved pharmacokinetic profile and enhanced selectivity against AMPA receptors compared to earlier-generation GluN2A PAMs, making it a valuable tool for in vivo research.
These application notes provide a comprehensive overview of the dosing and administration of this compound in rodents, based on available preclinical data. The information is intended to guide researchers in designing and executing in vivo studies to explore the therapeutic potential and physiological roles of enhancing GluN2A-containing NMDAR function.
Mechanism of Action
This compound acts as a positive allosteric modulator at the GluN2A subunit of the NMDA receptor. This means it does not directly activate the receptor but enhances the receptor's response to the endogenous co-agonists, glutamate and glycine. This potentiation of the NMDAR leads to an increased influx of Ca2+ and Na+ ions into the neuron upon receptor activation. The activation of GluN2A-containing NMDARs is generally associated with neuroprotective and pro-survival signaling pathways. Specifically, it can lead to the activation of transcription factors like cAMP response element-binding protein (CREB), which promotes the expression of genes involved in neuronal survival and plasticity.
Data Presentation
In Vitro Potency and Selectivity
| Parameter | Species/Cell Line | Value | Reference |
| EC50 (GluN2A) | Recombinant | 37 nM | |
| EC50 (GluN2C) | Recombinant | 4.7 µM | |
| EC50 (GluN2D) | Recombinant | 9.5 µM | |
| Selectivity vs. GluN2C | Recombinant | 127-fold | |
| Selectivity vs. GluN2D | Recombinant | 256-fold | |
| Selectivity vs. AMPAR | Brain Slice (EPSP) | >2.6-fold improvement over GNE-0723 |
In Vitro DMPK Parameters
| Parameter | Human | Rat | Mouse |
| Microsomal Clearance (CL) | Moderate | Low | Low |
| Hepatocyte Clearance (CL) | Moderate | Low | Low |
Data for this table is qualitative as presented in the source material.
In Vivo Pharmacokinetic Parameters in Mouse
| Parameter | IV Dose (0.5 mg/kg) | PO Dose (2 mg/kg) |
| Blood Clearance (CL_blood) | 10 mL/min/kg | - |
| Bioavailability (F) | - | 37% |
| Unbound Brain-to-Plasma Ratio (Kp,uu) at 1h | - | 0.67 |
Experimental Protocols
Formulation for In Vivo Administration
This compound can be formulated for oral (PO) or intravenous (IV) administration in rodents. The following protocols are recommended for preparing a clear solution for in vivo experiments. It is advised to prepare the working solution fresh on the day of use.
Protocol 1: PEG300/Tween-80/Saline Formulation
This formulation is suitable for achieving a concentration of at least 2.5 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Protocol 2: SBE-β-CD Formulation
This formulation is an alternative for achieving a concentration of at least 2.5 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly until the solution is clear.
Dosing and Administration in Rodents
Mouse:
-
Intravenous (IV) Administration: A dose of 0.5 mg/kg has been used for pharmacokinetic studies. Administration is typically via the tail vein.
-
Oral (PO) Administration: A dose of 2 mg/kg has been used for pharmacokinetic studies. Administration is typically performed via oral gavage.
Rat:
-
Note: At the time of this writing, specific in vivo dosing and pharmacokinetic data for this compound in rats have not been published. However, based on the low in vitro clearance observed in rat hepatocytes and microsomes, it is anticipated that the clearance in rats would be low. Researchers should conduct initial dose-ranging and pharmacokinetic studies to determine the appropriate dose levels and regimen for their specific experimental paradigm. A starting point for dose-finding studies could be in the range of 1-5 mg/kg for oral administration, with subsequent adjustments based on plasma and brain exposure levels.
General Protocol for a Pharmacokinetic Study in Rodents
-
Animal Model: Select the appropriate rodent species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.
-
Dosing: Administer this compound via the desired route (IV or PO) at the selected dose.
-
Sample Collection: Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). For brain concentration analysis, a separate cohort of animals should be euthanized at each time point for tissue collection.
-
Sample Processing: Process blood to obtain plasma. Homogenize brain tissue.
-
Bioanalysis: Quantify the concentration of this compound in plasma and brain homogenates using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability, and brain-to-plasma ratio) using appropriate software.
Mandatory Visualizations
Signaling Pathway of GluN2A-NMDAR Activation
References
Application of (S,S)-Gne 5729 in Schizophrenia Research Models: Application Notes and Protocols
(S,S)-Gne 5729 , also known as GNE-5729, is a potent and selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR) containing the GluN2A subunit.[1][2] Its favorable pharmacokinetic profile and high selectivity over AMPA receptors make it a superior research tool for investigating the therapeutic potential of enhancing GluN2A-mediated neurotransmission in central nervous system disorders, including schizophrenia.[2]
The glutamate hypothesis of schizophrenia posits that a dysfunction in glutamatergic neurotransmission, particularly NMDAR hypofunction, contributes to the pathophysiology of the disorder. Genetic studies have linked variations in the GRIN2A gene, which encodes the GluN2A subunit, to an increased risk for schizophrenia.[3] Furthermore, animal models with reduced GluN2A function exhibit schizophrenia-like phenotypes.[3] Therefore, selective potentiation of GluN2A-containing NMDARs with compounds like this compound presents a promising therapeutic strategy.
These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its use in preclinical schizophrenia research models.
Data Presentation
Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 455.48 g/mol | |
| LogD | 2.9 | |
| Polar Surface Area (TPSA) | 78.5 Ų | |
| Mouse Clearance (Cl) | 12 mL min⁻¹ kg⁻¹ | |
| Mouse Oral Bioavailability (F) | 54% | |
| Mouse Brain Free Fraction | 0.057 |
In Vitro Activity and Selectivity of this compound
| Parameter | Value | Reference |
| GluN2A Potentiation (EC₅₀) | 37 nM | |
| Selectivity over GluN2B | >100-fold | |
| Selectivity over GluN2C | 127-fold | |
| Selectivity over GluN2D | 256-fold | |
| Selectivity over AMPA Receptor | >1000-fold |
Signaling Pathway
This compound acts as a positive allosteric modulator at the GluN1-GluN2A dimer interface of the NMDAR. By binding to this site, it enhances the receptor's response to the endogenous co-agonists, glutamate and glycine/D-serine. This potentiation leads to an increased influx of Ca²⁺ and Na⁺ ions upon receptor activation, thereby modulating downstream signaling cascades involved in synaptic plasticity, learning, and memory. In the context of schizophrenia models characterized by NMDAR hypofunction, this compound is hypothesized to restore normal glutamatergic signaling and ameliorate behavioral and cognitive deficits.
Experimental Protocols
The following are proposed experimental protocols for evaluating the efficacy of this compound in established mouse models of schizophrenia.
Pharmacological Model: MK-801-Induced Hyperlocomotion
This model assesses the ability of this compound to counteract the psychotomimetic effects of the non-competitive NMDAR antagonist, MK-801.
Workflow:
Methodology:
-
Animals: Male C57BL/6J mice (8-10 weeks old) are used.
-
Housing: Mice are singly housed with ad libitum access to food and water.
-
Habituation: Mice are habituated to the locomotor activity chambers for 30 minutes daily for 3 consecutive days prior to testing.
-
Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered orally (p.o.) at various doses (e.g., 1, 3, 10 mg/kg).
-
30 minutes after this compound or vehicle administration, mice are injected intraperitoneally (i.p.) with either saline or MK-801 (0.2 mg/kg).
-
-
Behavioral Assessment: Immediately following the i.p. injection, mice are placed in the locomotor activity chambers, and their horizontal activity (distance traveled) is recorded for 60 minutes.
-
Data Analysis: Data are analyzed using a two-way analysis of variance (ANOVA) with treatment and time as factors, followed by appropriate post-hoc tests to compare between groups.
Sensorimotor Gating Model: Prepulse Inhibition (PPI) of the Acoustic Startle Response
This model evaluates the ability of this compound to ameliorate deficits in sensorimotor gating, a translational measure impaired in schizophrenia. The NMDA receptor antagonist ketamine can be used to induce PPI deficits.
Methodology:
-
Animals and Housing: As described in Protocol 1.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber and a platform to detect whole-body startle.
-
Drug Administration:
-
This compound is administered orally 60 minutes before testing.
-
Ketamine (e.g., 10 mg/kg, i.p.) or saline is administered 30 minutes before testing.
-
-
PPI Procedure:
-
Acclimation: Mice are placed in the startle chambers for a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
Test Session: The session consists of a series of trials:
-
Pulse-alone trials: A 120 dB acoustic stimulus for 40 ms.
-
Prepulse-pulse trials: A prepulse stimulus (e.g., 73, 77, or 81 dB for 20 ms) presented 100 ms before the 120 dB pulse.
-
No-stimulus trials: Background noise only.
-
-
Trials are presented in a pseudorandom order with a variable inter-trial interval.
-
-
Data Analysis:
-
The startle amplitude is measured as the maximal response during a 65 ms window following the onset of the startle stimulus.
-
PPI is calculated as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100%.
-
Data are analyzed using ANOVA with prepulse intensity and treatment as factors.
-
In Vitro Model: Electrophysiological Recordings in Brain Slices
This protocol assesses the direct effect of this compound on NMDAR-mediated synaptic currents in a relevant brain region, such as the prefrontal cortex or hippocampus.
Methodology:
-
Slice Preparation:
-
Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Coronal slices (300-400 µm thick) of the prefrontal cortex or hippocampus are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
-
Electrophysiological Recordings:
-
Whole-cell voltage-clamp recordings are performed from pyramidal neurons.
-
NMDAR-mediated excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation of afferent fibers. AMPA receptor-mediated currents are blocked by an AMPA receptor antagonist (e.g., NBQX).
-
A baseline of stable NMDAR-EPSCs is recorded for at least 10 minutes.
-
This compound (e.g., 1 µM) is bath-applied, and the effect on the NMDAR-EPSC amplitude and decay kinetics is recorded.
-
-
Data Analysis: The amplitude and decay time constant (tau) of the NMDAR-EPSCs before and after drug application are measured and compared using a paired t-test.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of GluN2A-containing NMDARs in the pathophysiology of schizophrenia. Its high potency, selectivity, and favorable in vivo properties allow for the targeted exploration of GluN2A potentiation as a therapeutic strategy. The protocols outlined above provide a framework for researchers to assess the efficacy of this compound in reversing schizophrenia-relevant phenotypes in established preclinical models. Further research utilizing this compound will contribute to a better understanding of the glutamatergic system in schizophrenia and may pave the way for the development of novel therapeutics.
References
- 1. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GluN2A-Selective Pyridopyrimidinone Series of NMDAR Positive Allosteric Modulators with an Improved in Vivo Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential depletion of GluN2A induces heterogeneous schizophrenia-related phenotypes in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(S,S)-Gne 5729 solubility issues and solutions
Welcome to the technical support center for (S,S)-Gne 5729. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 80 mg/mL (186.83 mM); sonication is recommended to facilitate dissolution.[1]
Q2: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer for my experiment. What is happening and how can I prevent this?
A: This is a common issue for compounds with low aqueous solubility. The precipitation occurs because the compound "crashes out" of solution when the percentage of the organic solvent (DMSO) is significantly lowered by the addition of the aqueous buffer. To prevent this, you can try the following:
-
Lower the final concentration: The most straightforward approach is to determine the highest workable concentration that remains in solution in your final assay buffer.
-
Use a different formulation strategy: Consider the use of co-solvents, surfactants, or pH adjustments to increase the aqueous solubility of the compound.[2]
Q3: How can I improve the solubility of this compound for in vivo studies?
A: For in vivo studies, it is crucial to use a biocompatible formulation that enhances solubility. Common strategies include:
-
Co-solvents: Using a mixture of solvents, such as polyethylene glycol (PEG), propylene glycol (PG), or ethanol, can increase the solubility of hydrophobic compounds.[2][3][4]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate the drug, increasing its apparent solubility.
-
Lipid-based formulations: For kinase inhibitors, which are often lipophilic, lipid-based formulations can significantly improve oral absorption by enhancing solubilization in the gastrointestinal tract.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
Possible Cause: Precipitation of this compound in the cell culture medium, leading to variable effective concentrations.
Solutions:
-
Visually inspect for precipitation: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation.
-
Determine the kinetic solubility: Perform a kinetic solubility assay in your specific cell culture medium to determine the maximum concentration that can be used without precipitation.
-
Optimize the formulation: If the required concentration is above the kinetic solubility limit, consider adding a low, non-toxic concentration of a surfactant or co-solvent to your final dilution.
Issue 2: Low bioavailability in animal studies.
Possible Cause: Poor absorption due to low aqueous solubility in the gastrointestinal tract. Many kinase inhibitors are classified as Biopharmaceutics Classification System (BCS) class II or IV, indicating low solubility.
Solutions:
-
Particle size reduction: Techniques like micronization can increase the surface area of the compound, which can improve the dissolution rate.
-
Formulation with enabling excipients: Develop a formulation using solubility-enhancing excipients such as lipids, surfactants, or polymers.
-
Salt formation: Creating a lipophilic salt of the compound can improve its solubility in lipid-based formulations.
Quantitative Data Summary
The following tables provide a summary of solubility data for a representative poorly soluble kinase inhibitor. This data is for illustrative purposes to guide your experimental design with this compound.
Table 1: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| DMSO | 80 | 186.83 |
| Ethanol | < 5 | < 11.68 |
| PBS (pH 7.4) | < 0.01 | < 0.023 |
Table 2: Effect of Formulation Strategies on Aqueous Solubility
| Formulation in PBS (pH 7.4) | Resulting Solubility (µg/mL) |
| No additives | < 1 |
| 5% Ethanol (v/v) | 30 |
| 10% PEG400 (v/v) | 85 |
| 0.1% Tween® 80 (w/v) | 120 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This high-throughput method is used to determine the solubility of a compound from which a supersaturated solution is created by adding a concentrated DMSO stock to an aqueous buffer.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates
-
Nephelometer or UV spectrophotometer
Procedure:
-
Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a microtiter plate.
-
Add the aqueous buffer to each well to achieve the desired final concentrations.
-
Mix the contents and incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours).
-
If using a nephelometer, measure the light scattering in each well to detect undissolved particles.
-
If using a UV spectrophotometer, filter the solutions to remove any precipitate and measure the absorbance of the filtrate.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a saturated solution and is considered the "gold standard".
Materials:
-
Solid this compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials
-
Orbital shaker
-
Centrifuge or filtration apparatus
-
HPLC or UV spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the aqueous buffer.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to reach equilibrium.
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method like HPLC or UV spectrophotometry.
Visualizations
Signaling Pathway
Caption: A generic kinase signaling pathway inhibited by this compound.
Experimental Workflow
Caption: Workflow for preparing this compound for aqueous assays.
Troubleshooting Logic
Caption: Decision tree for addressing solubility issues of this compound.
References
Technical Support Center: Optimizing (S,S)-Gne 5729 Concentration for In Vitro Assays
Disclaimer: Information on "(S,S)-Gne 5729" is not widely available in public databases. This guide is based on a representative compound, GNE-5729, a known N-methyl-D-aspartate receptor (NMDAR) positive allosteric modulator (PAM) with selectivity for the GluN2A subunit.[1][2][3] The principles and protocols outlined here are generally applicable to small molecule optimization in in vitro settings and can be adapted for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GNE-5729?
A1: GNE-5729 is a positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR), with selectivity for the GluN2A subunit.[1][2] NMDARs are ion channels in the brain that are crucial for neurological functions. As a PAM, GNE-5729 enhances the function of the receptor in the presence of its natural ligands, glutamate and glycine. This mechanism is distinct from direct activation of the receptor.
Q2: How should I prepare and store GNE-5729 stock solutions?
A2: Proper preparation and storage are critical for reproducible results.
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Solubility: Initially, determine the solubility of GNE-5729 in common laboratory solvents like DMSO or ethanol.
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Stock Concentration: It's standard practice to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This minimizes the volume of solvent added to your experimental media, keeping the final solvent concentration low (typically under 0.5%) to avoid solvent-induced toxicity.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. If the compound is light-sensitive, protect it from light.
Q3: What is a recommended starting concentration range for GNE-5729 in a new in vitro assay?
A3: For a compound with known potency, you can start with a more focused concentration range. However, if you are establishing a new assay, it is advisable to begin with a broad concentration range to capture the full dose-response curve. A typical starting range could span several orders of magnitude, from 1 nM to 100 µM.
Q4: What are the essential controls to include when testing GNE-5729?
A4: Including the right controls is fundamental for accurate data interpretation.
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Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve GNE-5729. This control accounts for any effects of the solvent itself.
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Untreated Control: This group of cells is not exposed to either GNE-5729 or the vehicle, providing a baseline for normal cell behavior.
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Positive Control: Use a known activator or modulator of the NMDAR pathway to ensure your assay is responsive as expected.
-
Negative Control: If available, a structurally similar but inactive compound can help identify potential off-target effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High variability between replicate wells | Pipetting errors, inconsistent cell seeding, or edge effects in the assay plate. | Ensure pipettes are calibrated. Use a master mix for reagents. Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation. |
| Low or no compound activity | Incorrect compound concentration, compound degradation, or suboptimal assay conditions. | Confirm the concentration of your stock solution. Prepare fresh dilutions for each experiment. Optimize assay parameters like incubation time and temperature. |
| Inconsistent IC50/EC50 values | Variations in cell health (passage number, confluency), compound instability, or assay variability. | Maintain consistent cell culture practices. Use fresh compound aliquots. Standardize all assay steps and timings. |
| Observed cytotoxicity | Compound is toxic at the tested concentrations, or the vehicle concentration is too high. | Perform a cytotoxicity assay (e.g., LDH release) to determine the cytotoxic concentration. Ensure the final vehicle (e.g., DMSO) concentration is non-toxic (typically <0.5%). |
Data Presentation: Concentration Guidelines
The optimal concentration of GNE-5729 will be assay-dependent. The following table provides a general guideline for establishing working concentrations in cell-based assays.
| Assay Type | Starting Concentration Range | Considerations |
| Initial Dose-Response | 1 nM - 100 µM | A broad range to determine the EC50 (effective concentration) or IC50 (inhibitory concentration). |
| Functional Assays (e.g., Calcium Influx) | 0.1 µM - 30 µM | Based on published data for similar compounds, this range is often effective for observing modulation of NMDAR activity. |
| Neuroprotection/Cytotoxicity Assays | 0.1 µM - 10 µM | Higher concentrations may lead to off-target effects or cytotoxicity. |
Experimental Protocols
Protocol: Determining the EC50 of GNE-5729 using a Calcium Influx Assay
This protocol outlines a method to measure the concentration-dependent potentiation of NMDARs by GNE-5729 using a fluorescent calcium indicator.
1. Materials and Reagents:
-
HEK293 cells co-transfected with GluN1 and GluN2A subunits.
-
Poly-D-lysine coated 96-well black, clear-bottom plates.
-
Calcium-sensitive fluorescent dye (e.g., Cal-520 AM).
-
HEPES-buffered Tyrode's solution (HBTS).
-
GNE-5729 stock solution (10 mM in DMSO).
-
Agonists: Glutamate and Glycine.
2. Cell Preparation:
-
Seed the transfected HEK293 cells into the 96-well plates at a density of 40,000 cells per well.
-
Culture overnight at 37°C with 5% CO2.
3. Compound and Agonist Preparation:
-
Prepare serial dilutions of GNE-5729 in HBTS to achieve the desired final concentrations.
-
Prepare a solution of glutamate (e.g., 2 mM) and glycine (e.g., 100 µM) in HBTS.
4. Assay Procedure:
-
On the day of the assay, incubate the cells with the calcium fluorescent dye at 37°C for 1.5 hours.
-
Wash the cells with HBTS to remove excess dye.
-
Add the various concentrations of GNE-5729 (and controls) to the wells.
-
Use a fluorescence plate reader (e.g., FlexStation 3) to measure the baseline fluorescence.
-
Inject the glutamate/glycine solution to stimulate the NMDARs.
-
Measure the change in fluorescence over time. The signal is typically measured at an excitation wavelength of 485 nm and an emission wavelength of 515 nm.
5. Data Analysis:
-
Calculate the response for each concentration (e.g., peak fluorescence or area under the curve).
-
Normalize the data relative to the vehicle control.
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Plot the normalized response against the log of the GNE-5729 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
Caption: Mechanism of action for GNE-5729 as an NMDAR PAM.
Caption: Workflow for determining the EC50 of GNE-5729.
Caption: Troubleshooting flowchart for in vitro assay issues.
References
- 1. GluN2A-Selective Pyridopyrimidinone Series of NMDAR Positive Allosteric Modulators with an Improved in Vivo Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Positive Allosteric Modulators of GluN2A-Containing NMDARs with Distinct Modes of Action and Impacts on Circuit Function - PubMed [pubmed.ncbi.nlm.nih.gov]
(S,S)-Gne 5729 stability and proper storage conditions
This technical support guide provides essential information on the stability, storage, and handling of (S,S)-Gne 5729, a potent and selective positive allosteric modulator (PAM) of the NMDA receptor subunit GluN2A.[1][2] This document is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and to troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations vary for the compound in its solid form versus in solution.
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Solid Form (Powder): Store at -20°C for long-term stability, which can be for up to three years.[3]
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In Solvent (Stock Solutions): For long-term storage, it is recommended to store stock solutions at -80°C, where they can be stable for up to one year.[3] For shorter-term storage, aliquots can be kept at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in DMSO. Sonication or gentle heating (e.g., to 37°C) may be necessary to aid dissolution. For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use. If precipitation occurs upon dilution into aqueous buffers, the use of co-solvents such as PEG300 and Tween-80, or solubilizing agents like SBE-β-CD, can help maintain solubility.
Q3: What is the mechanism of action of this compound?
A3: this compound is a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, with high selectivity for the GluN2A subunit. It binds to an allosteric site on the receptor, distinct from the glutamate and glycine binding sites, and enhances the receptor's response to its endogenous agonists. This potentiation leads to an increase in ion channel opening probability and/or conductance, thereby modulating synaptic plasticity and neuronal signaling.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed in cell-based assays. | Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | - Verify that the compound has been stored according to the recommended conditions (see FAQ A1).- Prepare a fresh stock solution from a new vial of the powdered compound.- Assess the purity and concentration of the stock solution using an analytical method like HPLC-UV. |
| Poor Solubility: The compound may have precipitated out of the aqueous assay buffer. | - Visually inspect the final assay medium for any signs of precipitation.- If solubility is an issue, consider the use of a lower final concentration or the addition of a solubilizing agent (e.g., a small percentage of DMSO, if tolerated by the cells). | |
| Incorrect Assay Conditions: The experimental setup may not be optimal for detecting the effects of a PAM. | - Ensure that the assay includes a sub-maximal concentration of an NMDA receptor agonist (e.g., glutamate) to observe potentiation.- Confirm that the cells used express GluN2A-containing NMDA receptors. | |
| Variability in results between experiments. | Inconsistent Solution Preparation: Differences in the preparation of stock or working solutions can lead to variability. | - Follow a standardized and documented protocol for solution preparation.- Ensure complete dissolution of the compound before use. Sonication may be helpful. |
| Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can degrade the compound. | - Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles. | |
| Precipitation observed when preparing working solutions. | Low Aqueous Solubility: this compound has limited solubility in aqueous solutions. | - For in vivo formulations, specific protocols using co-solvents are available. One such protocol involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Another option is using 10% DMSO in a solution of 20% SBE-β-CD in saline. |
Quantitative Stability Data
The following table summarizes the known stability of this compound under different storage conditions.
| Form | Storage Temperature | Duration of Stability | Source |
| Powder | -20°C | Up to 3 years | |
| In Solvent | -80°C | Up to 1 year | |
| In Solvent | -80°C | Up to 6 months | |
| In Solvent | -20°C | Up to 1 month |
Experimental Protocols
Protocol for Assessing the Stability of this compound using HPLC-UV
This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) assay. This method can be used to quantify the amount of intact this compound and to detect the presence of any degradation products.
1. Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products, thereby allowing for a quantitative assessment of its stability under various conditions.
2. Materials and Equipment:
-
This compound reference standard
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (TFA)
-
Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
3. Chromatographic Conditions (to be optimized):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any degradation products. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound (typically the wavelength of maximum absorbance).
-
Injection Volume: 10 µL
4. Forced Degradation Study: To ensure the method is "stability-indicating," forced degradation studies should be performed.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Incubate a solution of this compound in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photostability: Expose a solution of this compound to UV light.
5. Analysis:
-
Inject the reference standard, control samples (stored under recommended conditions), and the stressed samples into the HPLC system.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.
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The peak purity of the this compound peak in the stressed samples should be assessed using a photodiode array (PDA) detector if available.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a positive allosteric modulator of the NMDA receptor.
Troubleshooting Workflow for Inconsistent Experimental Results
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
Avoiding (S,S)-Gne 5729 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of (S,S)-Gne 5729 in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR) containing the GluN2A subunit.[1] Like many small molecule inhibitors, it is a hydrophobic compound with limited aqueous solubility. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution. This leads to inaccurate dosing, potential cellular toxicity from the precipitate, and unreliable experimental results.
Q2: What is the known solubility of this compound?
A2: The reported kinetic solubility of this compound is 43.5 μM.[1] It is highly soluble in dimethyl sulfoxide (DMSO), with a reported solubility of 100 mg/mL (233.54 mM).[2] For in vivo studies, formulations using co-solvents have been described to achieve higher concentrations in aqueous-based vehicles.[3]
Q3: How does the final concentration of DMSO affect my experiment?
A3: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in your cell culture media below 0.5% (v/v), and ideally at or below 0.1%, to minimize any potential artifacts or cytotoxicity.
Q4: Can the type of cell culture medium or buffer affect the solubility of this compound?
A4: Yes, the composition of the cell culture medium or buffer can significantly impact the solubility of a small molecule.[4] Different formulations contain varying concentrations of salts, amino acids, and proteins that can interact with the compound and influence its solubility. It is advisable to empirically determine the maximum soluble concentration of this compound in your specific experimental medium.
Troubleshooting Guide: Preventing this compound Precipitation
Problem: My this compound precipitates immediately upon dilution in my aqueous buffer or cell culture medium.
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Cause: This is likely due to "solvent shock," where the rapid change in solvent polarity upon dilution causes the hydrophobic compound to crash out of solution.
-
Solution:
-
Check Stock Solution: Ensure your stock solution in DMSO is completely dissolved. If you observe any precipitate in the stock, gently warm the solution at 37°C or briefly sonicate.
-
Optimize Dilution Method: Avoid adding the concentrated stock directly into the final volume of your aqueous solution. Instead, perform a serial dilution. First, create an intermediate dilution in a smaller volume of your buffer or medium. Gently mix this intermediate dilution, and then add it to the final volume.
-
Pre-warm the Medium/Buffer: Ensure your aqueous solution is at the experimental temperature (e.g., 37°C for cell culture) before adding the compound. The solubility of some compounds increases with temperature.
-
Vortex During Addition: Add the stock solution dropwise to the aqueous solution while gently vortexing or swirling. This promotes rapid mixing and prevents localized high concentrations of the compound.
-
Problem: My this compound solution appears clear initially but becomes cloudy or shows precipitate over time.
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Cause: The compound may be at a concentration close to its solubility limit in your specific medium and is slowly precipitating out. This can also be influenced by temperature fluctuations or interactions with components in the medium over time.
-
Solution:
-
Determine Maximum Soluble Concentration: Perform a serial dilution of your this compound stock in your specific experimental buffer or medium. Incubate the dilutions under your experimental conditions (e.g., 37°C for 24 hours) and visually inspect for precipitation. The highest concentration that remains clear is your working maximum soluble concentration.
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Incorporate Solubilizing Agents: For in vitro assays that are not cell-based, consider adding a low concentration of a non-ionic surfactant such as Tween-20 or Triton X-100 to your buffer. For cell-based assays, a biocompatible surfactant like Pluronic F-68 can be used.
-
Use Freshly Prepared Solutions: It is best practice to prepare working dilutions of this compound fresh for each experiment to minimize the risk of precipitation over time.
-
Data Presentation
Table 1: Solubility and Physicochemical Properties of this compound
| Property | Value | Reference |
| Kinetic Solubility | 43.5 μM | |
| DMSO Solubility | 100 mg/mL (233.54 mM) | |
| Molecular Weight | 428.20 g/mol |
Table 2: Example Formulations for In Vivo Studies
| Protocol | Components | Final Concentration | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.84 mM) | |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.84 mM) |
Note: These in vivo formulations may not be suitable for all in vitro experiments due to the high concentration of co-solvents.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Dilution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes
Procedure (for a final concentration of 10 μM):
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
In a sterile conical tube, prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 998 µL of pre-warmed cell culture medium to make a 20 µM solution.
-
Gently vortex the intermediate dilution.
-
Add the desired volume of the 20 µM intermediate dilution to your cell culture vessel to achieve the final concentration of 10 µM. For example, add 5 mL of the 20 µM solution to a vessel containing 5 mL of cells in medium.
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Gently swirl the culture vessel to ensure even mixing.
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Always include a vehicle control in your experiment with the same final concentration of DMSO as the highest concentration of this compound.
Visualizations
Caption: Signaling pathway of this compound as a positive allosteric modulator of the GluN2A-containing NMDA receptor.
Caption: Experimental workflow for preparing and troubleshooting this compound aqueous solutions.
References
Technical Support Center: (S,S)-GNE-5729 Electrophysiology Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S,S)-GNE-5729 in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is (S,S)-GNE-5729 and what is its primary mechanism of action?
(S,S)-GNE-5729 is a potent and selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR), with high selectivity for the GluN2A subunit.[1][2] As a PAM, it does not activate the NMDAR directly but enhances the receptor's response to its endogenous agonists, glutamate and glycine.[1][2] Its primary mechanism involves increasing the channel open probability and slowing the deactivation kinetics, leading to an overall potentiation of the NMDAR-mediated current.[1]
Q2: What are the recommended solvent and storage conditions for (S,S)-GNE-5729?
Q3: In my whole-cell voltage-clamp recordings, I am not observing the expected potentiation of NMDA currents with GNE-5729. What could be the issue?
Several factors could contribute to a lack of potentiation:
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Subunit Expression: Ensure that the cells you are using express GluN2A-containing NMDARs. GNE-5729 is highly selective for GluN2A and will have minimal effect on receptors containing other GluN2 subunits.
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Agonist Concentration: The potentiating effect of a PAM is dependent on the presence of the primary agonists. Ensure you are applying saturating concentrations of both glutamate and glycine to elicit a robust baseline current.
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Compound Concentration: Verify the final concentration of GNE-5729 in your recording chamber. Inaccurate dilutions or adsorption of the compound to tubing can lead to a lower-than-expected concentration.
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Compound Stability: Ensure the compound has been stored correctly and has not degraded. Consider preparing a fresh stock solution.
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Voltage Protocol: The potentiation by GNE-5729 may be voltage-dependent. Ensure your voltage protocol is appropriate for measuring NMDAR currents.
Q4: I am observing a high degree of variability in the potentiation effect of GNE-5729 between cells. How can I reduce this variability?
Variability in electrophysiological recordings is common. To minimize it:
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Consistent Cell Health: Use cells from a similar passage number and ensure they are healthy and have a stable resting membrane potential before recording.
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Stable Seal Resistance: Only accept recordings with a high seal resistance (GΩ range) and low access resistance. Monitor these parameters throughout the experiment.
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Rapid Solution Exchange: Utilize a fast and efficient perfusion system to ensure rapid application and washout of the compound. This minimizes the impact of receptor desensitization.
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Control for Rundown: NMDAR currents can "rundown" over the course of a long recording. Establish a stable baseline before applying the compound and consider using an internal solution that helps to minimize rundown.
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Automated Patch-Clamp: For higher throughput and potentially reduced variability, consider using an automated patch-clamp system.
Troubleshooting Guides
Problem: Poor Seal Formation or Unstable Recordings
| Possible Cause | Troubleshooting Step |
| Poor Cell Health | Ensure cells are not over-confluent and have been passaged regularly. Check for signs of stress or death. |
| Incorrect Pipette Resistance | Fabricate pipettes with a resistance appropriate for the cell type being used (typically 3-6 MΩ). |
| Dirty Pipette or Solutions | Filter all recording solutions and ensure the pipette glass is clean. |
| Mechanical Instability | Check for vibrations in the setup and ensure the micromanipulator is stable. |
| Incorrect Osmolarity | Verify the osmolarity of both the internal and external solutions to prevent osmotic stress on the cells. |
Problem: Noisy Recordings or High Baseline Current
| Possible Cause | Troubleshooting Step |
| Electrical Noise | Ensure proper grounding of all equipment and use a Faraday cage. |
| Poor Seal Quality | A "leaky" seal will result in a noisy baseline. Aim for a seal resistance >1 GΩ. |
| Contaminated Solutions | Prepare fresh recording solutions and filter them before use. |
| Light-induced Artifacts | If using fluorescence, ensure the light source is not introducing electrical noise. |
Quantitative Data Summary
The following table summarizes key in vitro parameters for (S,S)-GNE-5729 based on available literature.
| Parameter | Value | Cell Type/Condition | Reference |
| EC50 (Potentiation) | 0.038 µM | Recombinant human GluN1/GluN2A | |
| Maximum Potentiation | ~136% | Recombinant human GluN1/GluN2A | |
| Deactivation Tau (τ) | 3164 ms | Whole-cell voltage clamp with saturating glycine and 100 µM glutamate | |
| AMPAR EPSP EC50 | > 15 µM | Brain slice field recording | |
| Kinetic Solubility | 43.5 µM | Not specified |
Experimental Protocols
Whole-Cell Voltage-Clamp Protocol for Assessing GNE-5729 Potentiation of NMDAR Currents
This protocol outlines a general procedure for measuring the effect of GNE-5729 on NMDAR currents in a heterologous expression system (e.g., HEK293 cells) or cultured neurons.
1. Cell Preparation:
- Plate cells expressing GluN1/GluN2A subunits onto glass coverslips 24-48 hours before the experiment.
- Ensure a cell density that allows for easy patching of individual cells.
2. Solutions:
- External Solution (ACSF): Typically contains (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm. For NMDAR recordings, Mg2+ is often omitted to prevent voltage-dependent block.
- Internal Solution: Typically contains (in mM): 140 CsCl (or K-gluconate), 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.3 Na-GTP. Adjust pH to 7.2 with CsOH (or KOH) and osmolarity to ~290 mOsm.
- Agonist Solution: External solution containing saturating concentrations of glutamate (e.g., 100 µM) and glycine (e.g., 100 µM).
- Compound Solution: Agonist solution containing the desired concentration of GNE-5729.
3. Recording Procedure:
- Place a coverslip with cells in the recording chamber and perfuse with the external solution.
- Pull glass micropipettes to a resistance of 3-6 MΩ when filled with the internal solution.
- Approach a cell and form a GΩ seal.
- Rupture the membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -60 mV or -70 mV.
- Establish a stable baseline NMDAR current by applying the agonist solution.
- Apply the compound solution and record the potentiated current.
- Wash out the compound with the agonist solution to observe the reversal of the effect.
4. Data Analysis:
- Measure the peak amplitude of the NMDAR current before and after the application of GNE-5729.
- Calculate the potentiation as the percentage increase in current amplitude in the presence of the compound compared to the baseline.
Visualizations
Caption: Signaling pathway of the NMDA receptor modulated by (S,S)-GNE-5729.
References
Minimizing off-target effects of (S,S)-Gne 5729 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize off-target effects and navigate common experimental challenges when working with (S,S)-Gne 5729, a selective positive allosteric modulator (PAM) of GluN2A-containing N-methyl-D-aspartate receptors (NMDARs).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound in a question-and-answer format.
Issue 1: Unexpectedly High Cell Death or Cytotoxicity
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Question: I am observing significant cell death in my cultures after applying this compound. What could be the cause and how can I mitigate it?
-
Answer: Unexpected cytotoxicity can stem from several factors, including excitotoxicity due to excessive NMDAR activation, off-target effects at high concentrations, or issues with the compound's formulation.
Troubleshooting Steps:
-
Optimize Concentration: The primary cause of cytotoxicity with NMDAR PAMs is often excitotoxicity from excessive calcium influx. It is crucial to perform a dose-response curve to determine the optimal concentration that provides the desired potentiation of NMDARs without inducing significant cell death. Start with a low concentration (e.g., 10-100 nM) and titrate up to a maximum of 10 µM.
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Control for Excitotoxicity: Include an NMDAR antagonist (e.g., AP5 or MK-801) in a control experiment. If the cytotoxicity is prevented by the antagonist, it confirms that the cell death is mediated by NMDAR over-activation.
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Assess Compound Purity and Solvent Effects: Ensure the purity of your this compound stock. Impurities can be toxic. Also, evaluate the toxicity of the vehicle (e.g., DMSO) at the final concentration used in your experiments.
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Monitor Cell Health: Use a viability assay, such as the MTT or LDH assay, to quantify cytotoxicity across a range of this compound concentrations.
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for determining the cytotoxic concentration of this compound. -
Issue 2: Lack of Expected On-Target Effect (NMDAR Potentiation)
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Question: I am not observing any potentiation of NMDAR-mediated responses (e.g., calcium influx or electrophysiological currents) with this compound. What are the possible reasons?
-
Answer: A lack of on-target effect can be due to several factors, including suboptimal experimental conditions, issues with the compound itself, or the specific cellular model being used.
Troubleshooting Steps:
-
Verify NMDAR Expression and Function: Confirm that your cell model expresses functional GluN2A-containing NMDARs. This can be done using immunocytochemistry, Western blotting, or by confirming a response to NMDA/glycine application.
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Ensure Co-agonist Presence: NMDARs require the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. Ensure that your experimental buffer contains saturating concentrations of a co-agonist.
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Check for Magnesium Block: In electrophysiological recordings, ensure that the holding potential is sufficiently depolarized (e.g., > -60 mV) to relieve the magnesium block of the NMDAR channel, or use a magnesium-free external solution.
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Compound Integrity: Verify the integrity and concentration of your this compound stock solution. The compound may have degraded if not stored properly.
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Appropriate Concentration Range: Ensure you are using a concentration of this compound that is within the effective range for NMDAR potentiation (typically in the nanomolar to low micromolar range).
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Issue 3: Inconsistent or Variable Results Across Experiments
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Question: My results with this compound are highly variable from one experiment to the next. How can I improve reproducibility?
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Answer: Variability can be introduced at multiple stages of the experimental workflow. Standardizing your protocol and carefully controlling experimental parameters is key to achieving consistent results.
Troubleshooting Steps:
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Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and time in culture before experiments.
-
Precise Compound Handling: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure accurate and consistent pipetting.
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Control for Environmental Factors: Maintain stable temperature, pH, and CO2 levels during your experiments, as these can all affect neuronal and receptor function.
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Automate where Possible: Use automated liquid handling for compound addition and assay reagent dispensing to minimize human error.
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Blinded Analysis: Whenever possible, perform data analysis in a blinded manner to avoid unconscious bias.
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Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of this compound and how can I control for it?
A1: The primary off-target concern for this compound is its potential activity at AMPA receptors (AMPARs). Although this compound has a high degree of selectivity for GluN2A-containing NMDARs over AMPARs, it is good practice to confirm that the observed effects are not due to AMPAR modulation, especially at higher concentrations.[1]
To control for off-target AMPAR effects, you can perform experiments in the presence of a selective AMPAR antagonist (e.g., NBQX or CNQX). If the effect of this compound is still present, it is likely mediated by NMDARs. Conversely, you can assess the effect of this compound on AMPAR-mediated currents in isolation by using a selective NMDAR antagonist (e.g., AP5).
Q2: What is the mechanism of action of this compound?
A2: this compound is a positive allosteric modulator (PAM) of NMDARs. It binds to a site on the receptor that is distinct from the glutamate and glycine binding sites. This binding event increases the probability of the channel opening in response to agonist binding, thereby potentiating the receptor's function. This leads to an increased influx of calcium and sodium ions upon receptor activation.
Signaling Pathway of NMDAR Activation and Potentiation by this compound
Q3: What are the recommended cell lines for studying this compound?
A3: The choice of cell line depends on the specific research question.
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Recombinant Systems: HEK293 or CHO cells co-transfected with GluN1 and GluN2A subunits are ideal for studying the direct effects of this compound on a specific receptor subtype in a controlled environment.
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Neuronal Cell Lines: SH-SY5Y or Neuro-2a cells that endogenously express NMDARs can be used to study the compound's effects in a more neuron-like context. However, the subunit composition of NMDARs in these lines should be confirmed.
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Primary Neurons: Primary cortical or hippocampal neurons are the most physiologically relevant model for studying the effects of this compound on synaptic function and neuronal excitability.
Q4: What are some key experimental parameters to consider when designing an experiment with this compound?
A4:
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Concentration: Based on published data, the EC50 for this compound at GluN2A-containing NMDARs is in the nanomolar range. A good starting point for in vitro experiments is a concentration range of 10 nM to 1 µM.
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Incubation Time: The optimal incubation time will depend on the assay. For acute effects in electrophysiology or calcium imaging, a pre-incubation of a few minutes is often sufficient. For longer-term assays, such as cell viability or gene expression studies, incubation times of 24-48 hours may be necessary.
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Controls: Always include a vehicle control, a positive control (e.g., a known NMDAR agonist), and a negative control (e.g., an NMDAR antagonist) to ensure the validity of your results.
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | Activity (EC50) | Selectivity vs. GluN2A | Reference |
| GluN2A-NMDAR | 37 nM | - | [1] |
| AMPAR | > 15 µM | > 400-fold | [1] |
| Other NMDAR Subtypes | > 100-fold selectivity | > 100-fold | [1] |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Starting Concentration Range | Key Considerations |
| Calcium Imaging | 10 nM - 1 µM | Optimize for a clear potentiation of the NMDA/glycine-evoked calcium transient without causing saturation or toxicity. |
| Electrophysiology | 10 nM - 1 µM | Monitor for changes in current amplitude, decay kinetics, and channel open probability. |
| Cytotoxicity Assays | 100 nM - 10 µM | Determine the concentration at which cell viability drops significantly to establish a safe working range. |
Experimental Protocols
Protocol 1: Calcium Imaging Assay for NMDAR Potentiation
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Cell Preparation: Seed primary neurons or a suitable cell line expressing GluN2A-NMDARs on glass-bottom dishes.
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Dye Loading: Load cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
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Baseline Measurement: Acquire a baseline fluorescence recording for 1-2 minutes in a physiological buffer containing a co-agonist (e.g., 10 µM glycine).
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Compound Application: Add this compound at the desired concentration and incubate for 5-10 minutes.
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NMDAR Activation: Stimulate the cells with a sub-maximal concentration of NMDA (e.g., 10-30 µM).
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Data Acquisition: Record the change in fluorescence intensity over time.
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Data Analysis: Quantify the peak fluorescence intensity or the area under the curve in the presence and absence of this compound to determine the degree of potentiation.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
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Cell Preparation: Prepare acute brain slices or cultured neurons expressing GluN2A-NMDARs.
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Recording Setup: Obtain a whole-cell patch-clamp recording from a target neuron. Use an internal solution containing Cs+ to block potassium channels and an external solution with a co-agonist and without Mg2+ (or hold the cell at a depolarized potential).
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Baseline Recording: Record baseline NMDAR-mediated currents evoked by local application of NMDA or by synaptic stimulation.
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Compound Perfusion: Perfuse the slice or culture with a solution containing this compound for several minutes.
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Post-Compound Recording: Record NMDAR-mediated currents in the presence of the compound.
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Data Analysis: Measure the peak amplitude and decay kinetics of the NMDAR currents before and after compound application to quantify potentiation.
References
Best practices for dissolving (S,S)-Gne 5729 in DMSO
This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving (S,S)-Gne 5729 in DMSO, along with troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). DMSO is a powerful and versatile solvent for a wide array of organic molecules, including many kinase inhibitors and other small molecule modulators.[1]
Q2: What is the known solubility of this compound in DMSO?
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general steps involve weighing the compound, adding the appropriate volume of high-purity DMSO, and ensuring complete dissolution, potentially with the aid of gentle warming and vortexing.
Q4: What is the maximum final concentration of DMSO that can be used in cell-based assays?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity. The exact tolerance can vary between cell lines and assay types. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q5: How should I store the this compound DMSO stock solution?
A5: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When stored properly, the solution should be stable for several months. Before use, thaw the aliquot at room temperature and ensure the solution is clear and free of precipitates.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound does not fully dissolve in DMSO. | The concentration may be too high, exceeding its solubility limit. | - Try preparing a more dilute stock solution (e.g., start with 10 mM).- Gently warm the solution to 37°C for a short period (5-10 minutes) while vortexing.- Use sonication in a water bath for a few minutes to aid dissolution. |
| Precipitate forms after adding the DMSO stock to aqueous media. | The compound has low aqueous solubility, and the final concentration in the assay medium is too high. | - Lower the final concentration of this compound in your experiment.- Increase the final percentage of DMSO slightly, if your experimental system allows, but do not exceed the cytotoxic limit.- Prepare the final dilution in a stepwise manner, adding the stock solution to the medium while vortexing to ensure rapid mixing. |
| Inconsistent experimental results. | - Incomplete dissolution of the stock solution.- Degradation of the compound due to improper storage or multiple freeze-thaw cycles.- Interference of DMSO with the assay.[3] | - Before each use, ensure your stock solution is completely thawed and vortexed.- Prepare fresh aliquots of your stock solution.- Always include a vehicle control with the same final DMSO concentration in your experimental setup. |
Quantitative Data Summary
The following table summarizes typical concentration ranges used when working with small molecule inhibitors like this compound. The exact solubility of this compound should be determined experimentally.
| Parameter | Value | Notes |
| Typical Stock Solution Concentration | 10 - 50 mM | Start with a lower concentration if solubility is an issue. |
| Recommended Final DMSO Concentration in Assays | < 0.5% (v/v) | Cell line dependent. Always include a vehicle control. |
| Storage Temperature | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound powder
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Microcentrifuge tubes or amber glass vials
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Calibrated analytical balance
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Calibrated micropipettes
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Vortex mixer
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Optional: Water bath or sonicator
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.
-
Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
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Add DMSO: Add the calculated volume of DMSO to the tube containing the compound.
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Dissolve the compound:
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Cap the tube securely and vortex for 1-2 minutes.
-
Visually inspect the solution to ensure all solid has dissolved.
-
If the compound has not fully dissolved, gently warm the solution at 37°C for 5-10 minutes, followed by vortexing. Alternatively, sonicate the tube in a water bath for 2-5 minutes.
-
-
Storage: Once the compound is completely dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
This compound is a positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR).[2][4] The following diagram illustrates the general workflow for preparing and using the compound in a typical cell-based experiment.
Caption: Experimental workflow for this compound.
The NMDAR is an ionotropic glutamate receptor that, upon activation, allows the influx of Ca²⁺ and Na⁺ into the cell, triggering downstream signaling cascades. This compound acts as a PAM, enhancing the receptor's function.
Caption: NMDAR signaling and the action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. GluN2A-Selective Pyridopyrimidinone Series of NMDAR Positive Allosteric Modulators with an Improved in Vivo Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Improving the bioavailability of (S,S)-Gne 5729 for in vivo studies
Welcome to the technical support center for improving the in vivo bioavailability of (S,S)-Gne 5729. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known oral bioavailability?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR), with high selectivity for the GluN2A subunit. It is a follow-on compound to GNE-0723 with an improved pharmacokinetic profile. Published data from preclinical studies in mice indicate that this compound has a moderate oral bioavailability of approximately 37%.[1] While this is an improvement over earlier compounds, further optimization of its formulation can be beneficial for achieving more consistent and higher exposure in in vivo experiments.
Q2: What are the main challenges in achieving high oral bioavailability for compounds like this compound?
A2: The primary challenges for achieving high oral bioavailability for many research compounds, including likely for this compound, stem from:
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Poor Aqueous Solubility: The ability of a compound to be absorbed from the gastrointestinal (GI) tract is often limited by its solubility. Poor solubility can lead to a low dissolution rate, meaning the compound does not dissolve efficiently in the GI fluids to be available for absorption.
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First-Pass Metabolism: After oral administration, a drug is absorbed from the GI tract and travels through the portal vein to the liver before reaching systemic circulation. In the liver, the drug can be extensively metabolized, a phenomenon known as first-pass metabolism, which reduces the amount of active drug that reaches the bloodstream.
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Efflux Transporters: Transmembrane proteins, such as P-glycoprotein (P-gp), present in the intestinal epithelium can actively pump the drug back into the GI lumen, thereby limiting its net absorption.
Q3: What are some recommended formulation strategies to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. Based on common practices, the following approaches are recommended for this compound:
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Co-solvent Systems: Dissolving the compound in a mixture of a water-miscible organic solvent and an aqueous vehicle is a common and effective approach.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve oral absorption by presenting the drug in a solubilized state and facilitating lymphatic transport, which can bypass the first-pass metabolism in the liver.[2]
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to an amorphous state by dispersing it in a polymer matrix can increase its aqueous solubility and dissolution rate.
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Particle Size Reduction: Techniques like micronization or nanocrystallization increase the surface area of the drug particles, which can lead to a faster dissolution rate in the GI tract.[3][4]
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility and dissolution.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound between individual animals.
-
Potential Cause: This is a frequent issue with poorly soluble compounds and can be attributed to several factors including inconsistent dissolution in the GI tract, food effects, and inter-animal differences in gastric emptying and intestinal transit time.[5]
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure all animals are fasted for a consistent period (e.g., 4-6 hours) before oral dosing to minimize food-related variability. Provide free access to water.
-
Optimize Formulation: If using a suspension, ensure it is homogenous and well-dispersed before and during administration. Consider switching to a solution-based formulation (e.g., a co-solvent system or a cyclodextrin-based formulation) to eliminate dissolution as a variable.
-
Refine Dosing Technique: Ensure consistent and accurate oral gavage technique to deliver the full dose to the stomach of each animal.
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Increase Sample Size: A larger group of animals can help to statistically mitigate the impact of high inter-individual variability.
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Issue 2: Low or non-proportional increase in plasma exposure with increasing doses of this compound.
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Potential Cause: This often indicates that the absorption of the compound is limited by its solubility or dissolution rate. At higher doses, the GI fluids become saturated with the drug, and further increases in the dose do not lead to a proportional increase in the amount of dissolved and absorbed drug.
-
Troubleshooting Steps:
-
Enhance Solubility: Employ a more effective solubilization strategy. If a simple co-solvent system is being used, consider a lipid-based formulation like a Self-Microemulsifying Drug Delivery System (SMEDDS) or an amorphous solid dispersion.
-
Particle Size Reduction: If a suspension is necessary, reducing the particle size to the sub-micron or nano-range can improve the dissolution rate and potentially overcome saturation of dissolution at higher doses.
-
Issue 3: The compound appears to precipitate out of solution when my DMSO stock is diluted into an aqueous vehicle for dosing.
-
Potential Cause: This is a common problem for poorly soluble compounds when a high concentration stock in a strong organic solvent like DMSO is diluted into an aqueous medium. The drastic change in solvent polarity causes the compound to "crash out" of the solution.
-
Troubleshooting Steps:
-
Use a Co-solvent System: Instead of diluting directly into a purely aqueous vehicle, use a co-solvent system that can maintain the solubility of the compound. A mixture of PEG 400, Tween 80, and saline is a commonly used vehicle for such purposes.
-
Optimize the Dilution Process: Add the DMSO stock solution to the co-solvent vehicle slowly while vortexing to ensure rapid and uniform mixing. Gentle warming of the vehicle (to 37°C) can also help in some cases.
-
Consider Cyclodextrins: Cyclodextrins can be included in the aqueous vehicle to form inclusion complexes with the compound, which can prevent its precipitation upon dilution of the DMSO stock.
-
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 428.8 g/mol | |
| LogD | 2.9 | |
| Polar Surface Area (TPSA) | 83.9 Ų | |
| Oral Bioavailability (F) in Mice | 37% | |
| In Vivo Mouse Clearance (Cl) | 26 mL/min/kg | |
| Brain to Plasma Ratio (Kp,uu) | 0.67 |
Table 2: Example Formulation Vehicles for Oral Gavage of Poorly Soluble Compounds in Mice
| Vehicle Composition | Preparation Notes | Suitability |
| 10% DMSO, 40% PEG 400, 5% Tween 80, 45% Saline | Dissolve the compound in DMSO first, then add PEG 400 and Tween 80. Finally, add saline dropwise while vortexing. | A common starting point for many poorly soluble compounds. |
| 20% Captisol® (a modified cyclodextrin) in water | The compound can be dissolved directly in the Captisol® solution. Gentle heating and sonication may be required. | Effective for compounds that can form inclusion complexes with cyclodextrins. |
| 0.5% (w/v) Methylcellulose with 0.1% (v/v) Tween 80 in water | For preparing a suspension. The compound should be micronized first. Tween 80 acts as a wetting agent. | Suitable for administering the compound as a fine particle suspension. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
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Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.
-
Prepare the vehicle solution: For a final volume of 10 mL, mix 1 mL of DMSO, 4 mL of PEG 400, and 0.5 mL of Tween 80.
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Dissolve this compound: Add the calculated amount of the compound to the DMSO component and vortex until fully dissolved.
-
Combine the components: Add the PEG 400 and Tween 80 to the DMSO solution and mix thoroughly.
-
Add the aqueous phase: Slowly add 4.5 mL of sterile saline to the organic mixture while continuously vortexing to form a clear solution.
-
Final Check: Visually inspect the final formulation for any signs of precipitation.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for at least 3 days before the experiment.
-
Fasting: Fast the mice for 4-6 hours before dosing, with free access to water.
-
Dosing:
-
Oral (PO) Group: Administer the this compound formulation via oral gavage at a dose volume of 10 mL/kg.
-
Intravenous (IV) Group: Administer a solution of this compound (e.g., in 5% DMSO, 95% saline) via the tail vein at a dose volume of 5 mL/kg. This group is necessary to determine the absolute bioavailability.
-
-
Blood Sampling: Collect sparse blood samples (approximately 50 µL) from a consistent site (e.g., saphenous vein or submandibular vein) at the following time points:
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PO Group: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
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IV Group: pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge at 4°C to separate plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life. The absolute oral bioavailability (F) is calculated as: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Mandatory Visualizations
Caption: NMDAR signaling pathway in synaptic plasticity.
Caption: Experimental workflow for in vivo bioavailability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Development Process Map • Global Drug Trials [globaldrugdevelopment.tghn.org]
- 3. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (S,S)-Gne 5729 and GNE-0723: Efficacy and Selectivity of GluN2A-Selective NMDAR Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (S,S)-Gne 5729 and GNE-0723, two positive allosteric modulators (PAMs) targeting the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a key player in synaptic plasticity and neuronal communication, is a well-established target for therapeutic intervention in various neurological and psychiatric disorders. Both compounds have emerged from research efforts to enhance NMDA receptor function in a subunit-selective manner, offering the potential for targeted therapeutic benefits with fewer side effects than non-selective modulators. This document summarizes their comparative efficacy, selectivity, and pharmacokinetic properties based on available preclinical data.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and GNE-0723, highlighting the superior profile of this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | GNE-0723 | Reference |
| GluN2A Potentiation (EC50) | ~20 nM | ~20 nM | [1] |
| AMPA Receptor Potentiation (EC50) | > 15 µM | 5.7 µM | [2] |
| Selectivity (AMPAR vs. GluN2A) | > 1000-fold | ~285-fold | [2] |
| Selectivity over other NMDAR subtypes | > 100-fold | > 250-fold vs GluN2B | [1][2] |
Table 2: Pharmacokinetic Properties in Mice
| Parameter | This compound | GNE-0723 | Reference |
| Brain Penetration | Excellent | Excellent | |
| Unbound Brain Fraction | Higher | Lower | |
| Clearance | Low | Low, but higher than GNE-5729 | |
| Oral Bioavailability | Favorable | Suitable for in vivo use |
Signaling Pathway and Experimental Workflow
To understand the context of these compounds' actions and the methods used to characterize them, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize and compare this compound and GNE-0723.
Whole-Cell Voltage-Clamp Recordings in HEK293 Cells
This protocol is used to determine the potency and efficacy of the compounds on specific NMDA receptor subtypes.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the human GluN1 and GluN2A subunits of the NMDA receptor.
-
Electrophysiology:
-
Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
The external solution contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and 0.1 glycine, pH adjusted to 7.3 with NaOH.
-
The internal pipette solution contains (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH adjusted to 7.2 with CsOH.
-
Cells are voltage-clamped at -60 mV.
-
A baseline response is established by applying a sub-saturating concentration of glutamate (e.g., 1 µM).
-
The test compound (GNE-5729 or GNE-0723) is then co-applied with glutamate at various concentrations to determine the EC50 for potentiation.
-
Currents are recorded and analyzed to quantify the degree of potentiation.
-
Brain Slice Electrophysiology
This ex vivo method assesses the effect of the compounds on synaptic NMDA receptors in a more physiologically relevant context.
-
Slice Preparation:
-
Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 194 sucrose, 30 NaCl, 4.5 KCl, 1 MgCl₂, 26 NaHCO₃, 1.2 NaH₂PO₄, and 10 D-glucose.
-
Coronal or sagittal brain slices (300-400 µm thick) containing the hippocampus or cortex are prepared using a vibratome.
-
Slices are allowed to recover in standard aCSF (with 124 mM NaCl and 2 mM CaCl₂) for at least 1 hour at room temperature.
-
-
Field Excitatory Postsynaptic Potential (fEPSP) Recording:
-
Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
A stimulating electrode is placed in the Schaffer collaterals (for hippocampal slices), and a recording electrode is placed in the stratum radiatum of the CA1 region.
-
The NMDA receptor-mediated component of the fEPSP is isolated by blocking AMPA receptors with an antagonist (e.g., CNQX) and removing Mg²⁺ from the aCSF.
-
A stable baseline fEPSP is recorded.
-
The test compound is bath-applied at various concentrations, and the change in the fEPSP slope or amplitude is measured to determine its effect on synaptic NMDA receptor function.
-
AMPA Receptor Selectivity Assay
To determine the selectivity of the compounds, their activity at AMPA receptors is measured.
-
Method: This can be done using whole-cell recordings in cells expressing AMPA receptors (e.g., GluA2) or by recording AMPA receptor-mediated fEPSPs in brain slices.
-
Protocol (Brain Slice):
-
The setup is similar to the NMDA receptor fEPSP recording.
-
The AMPA receptor-mediated fEPSP is isolated by blocking NMDA receptors with an antagonist (e.g., APV).
-
The test compound is applied, and any potentiation of the AMPA fEPSP is measured. The EC50 for AMPA receptor potentiation is then compared to the EC50 for GluN2A potentiation to calculate the selectivity ratio.
-
Pharmacokinetic Profiling in Mice
This in vivo protocol determines the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, particularly their ability to cross the blood-brain barrier.
-
Dosing: Mice are administered the compound via a relevant route, typically oral (p.o.) or intravenous (i.v.).
-
Sample Collection: At various time points post-dosing, blood samples are collected (e.g., via tail vein or cardiac puncture). Animals are then euthanized, and brain tissue is harvested.
-
Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.
-
Bioanalysis: The concentrations of the compound in plasma and brain homogenate are quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The data are used to calculate key pharmacokinetic parameters, including plasma and brain concentration-time profiles, half-life, and the brain-to-plasma concentration ratio, which indicates the extent of brain penetration.
Conclusion
The available data strongly suggest that while both this compound and GNE-0723 are potent and brain-penetrant positive allosteric modulators of GluN2A-containing NMDA receptors, this compound represents a significant improvement over GNE-0723. The key advantages of this compound are its enhanced selectivity against AMPA receptors and its improved pharmacokinetic profile. This superior profile makes this compound a more promising candidate for further preclinical and clinical development as a potential therapeutic for CNS disorders where enhancement of GluN2A-mediated neurotransmission is desired. Researchers utilizing these compounds as tool molecules should consider the improved selectivity of this compound to minimize potential off-target effects related to AMPA receptor modulation.
References
A Comparative Analysis of the Pharmacokinetic Profiles of (S,S)-Gne 5729 and Other GluN2A-Selective Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of several key GluN2A-selective positive allosteric modulators (PAMs), with a focus on (S,S)-Gne 5729. The development of selective GluN2A PAMs represents a promising therapeutic strategy for neurological and psychiatric disorders characterized by N-methyl-D-aspartate receptor (NMDAR) hypofunction.[1][2] Early tool compounds, while valuable for in vitro studies, were often hampered by suboptimal pharmacokinetic properties, limiting their in vivo application. This guide will objectively compare the performance of this compound with its predecessors, GNE-0723, GNE-6901, and GNE-8324, supported by available experimental data.
Data Presentation: Pharmacokinetic and Potency Comparison
The following table summarizes the available quantitative data for key GluN2A PAMs, highlighting the evolution of their pharmacokinetic and pharmacodynamic properties.
| Compound | GluN2A EC50 (nM) | Mouse Clearance (CL) (mL/min/kg) | Mouse Oral Bioavailability (F) (%) | Selectivity vs. AMPAR | Key Characteristics |
| This compound | 37 | 10 | 37 | Increased selectivity | Improved pharmacokinetic profile and enhanced selectivity against AMPARs.[3][4][5] |
| GNE-0723 | 21 | 26 | 24 | Good | Brain-penetrant with suitable properties for in vivo use, but with a higher clearance rate compared to GNE-5729. |
| GNE-6901 | 382 | Rapidly cleared (Specific data not available) | Poor (Specific data not available) | Selective | Unfavorable pharmacokinetic properties hindered in vivo studies. |
| GNE-8324 | Data not available | Rapidly cleared (Specific data not available) | Poor (Specific data not available) | Selective | Unfavorable pharmacokinetic properties hindered in vivo studies. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key experiments cited in the characterization of these GluN2A PAMs.
In Vivo Pharmacokinetic Analysis in Mice
Objective: To determine the pharmacokinetic parameters (e.g., clearance, bioavailability, brain penetration) of GluN2A PAMs following oral or intravenous administration in mice.
Protocol:
-
Animal Models: Male C57BL/6 mice are typically used for these studies. Animals are housed in controlled conditions with ad libitum access to food and water.
-
Compound Administration:
-
For oral bioavailability studies, compounds are formulated in a suitable vehicle (e.g., a suspension in a solution of DMSO, PEG300, Tween-80, and saline) and administered via oral gavage.
-
For clearance studies, a separate cohort of animals receives the compound via intravenous injection.
-
-
Sample Collection: At predetermined time points post-dosing, blood samples are collected via cardiac puncture or another appropriate method. Brain tissue is also collected to assess brain penetration.
-
Sample Processing: Blood samples are processed to plasma. Brain tissue is homogenized.
-
Bioanalysis: The concentration of the compound in plasma and brain homogenate is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F) are calculated using non-compartmental analysis of the concentration-time data.
Whole-Cell Voltage-Clamp Electrophysiology
Objective: To measure the potency and efficacy of GluN2A PAMs on NMDAR-mediated currents in a controlled in vitro system.
Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express the human GluN1 and GluN2A subunits of the NMDA receptor.
-
Cell Preparation: On the day of recording, cells are plated onto coverslips.
-
Recording Setup: Recordings are performed using a patch-clamp amplifier and a data acquisition system. The recording chamber is continuously perfused with an external solution.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-7 MΩ and filled with an internal solution.
-
Whole-Cell Configuration: A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.
-
Data Acquisition: Cells are voltage-clamped at a holding potential of -70 mV. NMDAR currents are evoked by the application of glutamate and glycine. The effect of the GluN2A PAM is assessed by co-applying the compound with the agonists.
-
Data Analysis: The potentiation of the NMDAR current by the PAM is measured, and concentration-response curves are generated to determine the EC50 value.
Brain Slice Electrophysiology
Objective: To evaluate the effect of GluN2A PAMs on synaptic NMDAR function in a more physiologically relevant ex vivo preparation.
Protocol:
-
Slice Preparation: Mice are anesthetized and transcardially perfused with a protective, ice-cold artificial cerebrospinal fluid (aCSF). The brain is rapidly removed and sectioned into acute coronal or sagittal slices (typically 300-400 µm thick) using a vibratome.
-
Slice Recovery: Slices are allowed to recover in a holding chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least one hour before recording.
-
Recording: Individual slices are transferred to a recording chamber on an upright microscope and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are obtained from neurons in the region of interest (e.g., hippocampal CA1 pyramidal neurons).
-
Synaptic Stimulation: A stimulating electrode is placed to evoke synaptic responses. NMDAR-mediated excitatory postsynaptic currents (EPSCs) are pharmacologically isolated.
-
Compound Application: The GluN2A PAM is bath-applied to the slice, and its effect on the amplitude and kinetics of the NMDAR EPSCs is recorded.
-
Data Analysis: Changes in the NMDAR EPSC area, peak amplitude, and decay kinetics are quantified to determine the modulatory effect of the compound on synaptic NMDARs.
Mandatory Visualizations
Signaling Pathway of GluN2A PAMs
Caption: Mechanism of GluN2A PAM action at the NMDA receptor.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for in vivo pharmacokinetic analysis.
Logical Relationship of GluN2A PAM Development
References
- 1. Discovery of GluN2A-Selective NMDA Receptor Positive Allosteric Modulators (PAMs): Tuning Deactivation Kinetics via Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel PAMs Targeting NMDAR GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. Synaptic GluN2A-Containing NMDA Receptors: From Physiology to Pathological Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of GluN2A subtype-selective N-methyl-d-aspartate (NMDA) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Validation of (S,S)-Gne 5729's Selectivity for GluN2A over AMPA Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the positive allosteric modulator (S,S)-Gne 5729 and its selectivity for the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor over α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. The following sections present quantitative data, experimental methodologies, and visual representations of the underlying biological and experimental frameworks.
Comparative Efficacy and Selectivity
This compound is a potent positive allosteric modulator (PAM) of GluN2A-containing NMDA receptors. It emerged from the optimization of an earlier compound, GNE-0723, exhibiting an improved pharmacokinetic profile and, critically, enhanced selectivity against AMPA receptors.[1][2] Over-activation of AMPA receptors is a known liability that can lead to excitotoxicity and seizures, making the selectivity of GluN2A PAMs a crucial parameter for therapeutic development.
The data presented below summarizes the enhanced selectivity of GNE-5729 compared to its predecessor, GNE-0723.
| Compound | Target | Assay Type | Potency (EC50) | Reference |
| This compound | GluN2A-NMDA Receptor | Cell-based potentiation assay | 37 nM | [1] |
| AMPA Receptor | Brain Slice EPSP Recording | > 15 µM | [2][3] | |
| GNE-0723 | AMPA Receptor | Brain Slice EPSP Recording | 5.7 µM |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. EPSP (Excitatory Postsynaptic Potential) is a postsynaptic potential that makes the postsynaptic neuron more likely to fire an action potential.
In cell-based assays, GNE-5729 demonstrated a greater than 1000-fold selectivity for GluN2A-containing NMDA receptors over AMPA receptors. Furthermore, in more physiologically relevant brain slice recordings, GNE-5729 showed a greater than 2.6-fold improvement in selectivity against AMPA receptors compared to GNE-0723.
Experimental Protocols
The selectivity of this compound was validated using rigorous electrophysiological techniques. The following are detailed methodologies for the key experiments cited.
Whole-Cell Voltage-Clamp Recordings in HEK293 Cells
This technique was utilized to determine the potency of GNE-5729 on recombinant GluN2A-containing NMDA receptors.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells were cultured and transiently transfected with plasmids encoding the human GluN1 and GluN2A subunits of the NMDA receptor.
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings were performed 24-48 hours post-transfection.
-
The external solution contained (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 2 CaCl2, and 10 glucose, with the pH adjusted to 7.3 with NaOH.
-
The internal pipette solution consisted of (in mM): 135 CsF, 10 HEPES, 10 EGTA, and 4 Mg-ATP, with the pH adjusted to 7.25 with CsOH.
-
Cells were voltage-clamped at a holding potential of -70 mV.
-
-
Compound Application: GNE-5729 was applied at various concentrations in the presence of a fixed concentration of glutamate and glycine (the co-agonists for NMDA receptor activation) to determine the EC50 for potentiation of the glutamate-evoked current.
Brain Slice Field Recordings of Excitatory Postsynaptic Potentials (EPSPs)
This ex vivo method was employed to assess the effect of GNE-5729 on native AMPA receptors in a more intact neural circuit.
-
Slice Preparation: Acute coronal slices (300-400 µm thick) containing the hippocampus were prepared from the brains of adult rodents. Slices were prepared in an ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) and allowed to recover at room temperature for at least 1 hour before recording.
-
Recording Configuration:
-
Slices were transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
A stimulating electrode was placed in the Schaffer collateral pathway to evoke synaptic responses in the CA1 region of the hippocampus.
-
A recording electrode filled with aCSF was placed in the stratum radiatum of the CA1 region to record field EPSPs.
-
-
Pharmacological Isolation of AMPA Receptor-Mediated Currents: To isolate AMPA receptor-mediated EPSPs, recordings were performed in the presence of an NMDA receptor antagonist (e.g., APV) and a GABA-A receptor antagonist (e.g., picrotoxin).
-
Data Acquisition and Analysis: Baseline EPSPs were recorded for a stable period before the application of different concentrations of GNE-5729 or GNE-0723. The area of the fEPSP was measured to quantify the potentiation of the AMPA receptor-mediated synaptic response, and a dose-response curve was generated to determine the EC50.
Visualizing the Pathways and Processes
Signaling Pathways
The following diagrams illustrate the distinct signaling cascades initiated by the activation of NMDA and AMPA receptors.
Caption: NMDA Receptor Signaling Pathway.
Caption: AMPA Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the logical flow of the electrophysiological experiments used to determine the selectivity of this compound.
Caption: Experimental Workflow for Selectivity.
References
- 1. Discovery of GluN2A subtype-selective N-methyl-d-aspartate (NMDA) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progresses in GluN2A-containing NMDA Receptors and their Selective Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GluN2A-Selective Pyridopyrimidinone Series of NMDAR Positive Allosteric Modulators with an Improved in Vivo Profile - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Guide to (S,S)-Gne 5729 and Other NMDA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of (S,S)-Gne 5729, a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, with other notable NMDA receptor modulators. The information is compiled from various preclinical studies to assist researchers in selecting appropriate tool compounds for their investigations into NMDA receptor function and therapeutic potential.
Introduction to NMDA Receptor Modulation
N-methyl-D-aspartate receptors (NMDARs) are crucial ionotropic glutamate receptors in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Dysfunction of NMDARs is implicated in a range of neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.[2][3] Positive allosteric modulators (PAMs) offer a therapeutic strategy to enhance NMDAR function without directly activating the receptor, which may provide a more nuanced and safer approach compared to agonists.[1][3] This guide focuses on this compound, a GluN2A subunit-selective PAM, and compares its preclinical profile to other modulators.
This compound: An Optimized GluN2A-Selective PAM
This compound (also known as GNE-5729 or compound 13) is a pyridopyrimidinone-based NMDA receptor PAM that demonstrates high selectivity for the GluN2A subunit. It was developed as a successor to GNE-0723, with significant improvements in its pharmacokinetic profile and selectivity against α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These enhancements make GNE-5729 a superior tool compound for in vivo studies aimed at understanding the therapeutic potential of GluN2A potentiation.
Comparative Data of NMDA Receptor Modulators
The following tables summarize the available preclinical data for this compound and other selected NMDA receptor modulators. Direct comparative studies for all compounds are limited; therefore, data is compiled from various sources.
Table 1: In Vitro Electrophysiological Comparison
| Compound | Target Subunit(s) | EC50 (GluN2A) | Maximum Potentiation (GluN2A) | Deactivation Tau (ms) | AMPAR EC50 | Reference(s) |
| This compound | GluN2A | Not explicitly stated, potent | 136% | 3164 | > 15 µM | |
| GNE-0723 | GluN2A | 0.021 µM | 152% | 2102 | 5.7 µM | |
| GNE-6901 | GluN2A | Potent | Potentiates | Slower deactivation | Neutral Allosteric Ligand | |
| GNE-8324 | GluN2A | Potent | Potentiates | Slower than GNE-6901 | Neutral Allosteric Ligand | |
| SGE-301 | GluN2A, GluN2B | Submicromolar | Strong potentiation | Not specified | Not specified | |
| SGE-550 | GluN2A, GluN2B, GluN2C, GluN2D | ~30-120 nM | Potent and efficacious | Not specified | Not specified |
Table 2: In Vivo Pharmacokinetic Comparison
| Compound | Brain Permeability (Kp,uu) | Bioavailability (F%) | Free Brain Concentration (1h post-dose) | Reference(s) |
| This compound | 0.62 (mouse) | 24% (mouse) | 0.031 µM (mouse) | |
| GNE-0723 | 0.67 (mouse) | 37% (mouse) | 0.013 µM (mouse) | |
| GNE-6901 | Unfavorable | Rapidly cleared | Did not achieve physiologically relevant concentrations | |
| GNE-8324 | Unfavorable | Rapidly cleared | Did not achieve physiologically relevant concentrations |
Experimental Protocols
Whole-Cell Voltage-Clamp Recordings
This method is employed to measure the effect of modulators on NMDA receptor currents in isolated cells.
Experimental Workflow:
Caption: Workflow for whole-cell voltage-clamp recordings.
Detailed Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).
-
Recording Setup: Coverslips with adherent transfected cells are placed in a recording chamber continuously perfused with an external solution.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-7 MΩ and filled with an internal solution.
-
Whole-Cell Configuration: A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Data Acquisition: Cells are voltage-clamped at a holding potential of -70 mV. NMDA receptor-mediated currents are evoked by rapid application of glutamate and glycine.
-
Compound Application: The test compound is applied to the bath, and the evoked currents are recorded again to determine the compound's effect on current amplitude, deactivation kinetics, and agonist potency (EC50).
Brain Slice Electrophysiology
This ex vivo technique allows for the study of synaptic NMDA receptor function in a more physiologically relevant context.
Experimental Workflow:
Caption: Workflow for brain slice electrophysiology experiments.
Detailed Methodology:
-
Slice Preparation: Animals (typically rodents) are anesthetized and decapitated. The brain is rapidly removed and placed in an ice-cold, oxygenated cutting solution. A vibratome is used to cut thin brain slices (e.g., 300-400 µm) containing the region of interest. Slices are then allowed to recover in artificial cerebrospinal fluid (aCSF).
-
Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. A neuron is visualized under a microscope, and a whole-cell patch-clamp recording is established.
-
Synaptic Stimulation: A stimulating electrode is placed to activate synaptic inputs to the recorded neuron.
-
Data Acquisition: Evoked excitatory postsynaptic currents (EPSCs) are recorded. The NMDA receptor component of the EPSC is often isolated by holding the neuron at a depolarized potential (to relieve Mg2+ block) and in the presence of an AMPA receptor antagonist.
-
Compound Application and Analysis: The test compound is added to the perfusing aCSF, and changes in the NMDA receptor-mediated EPSC are measured.
NMDA Receptor Signaling Pathway
Positive allosteric modulation of GluN2A-containing NMDA receptors by compounds like this compound enhances the influx of Ca2+ upon receptor activation. This increased intracellular Ca2+ can trigger a cascade of downstream signaling events that are critical for synaptic plasticity.
Caption: Simplified NMDA receptor signaling pathway.
Conclusion
This compound represents a significant advancement in the development of GluN2A-selective NMDA receptor PAMs. Its improved pharmacokinetic properties and selectivity over AMPA receptors make it a valuable tool for in vivo preclinical research. While direct comparative data with a wide range of other NMDA receptor modulators is not always available, the existing evidence suggests that this compound offers a potent and selective means to investigate the physiological and pathological roles of GluN2A-containing NMDA receptors. Researchers should carefully consider the specific requirements of their experimental models when selecting an NMDA receptor modulator.
References
- 1. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GluN2A-Selective Pyridopyrimidinone Series of NMDAR Positive Allosteric Modulators with an Improved in Vivo Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of NMDA receptors: mechanisms, physiological impact and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of (S,S)-Gne 5729 in Neurological Disorders: A Comparative Guide
(S,S)-Gne 5729 , a potent and selective positive allosteric modulator (PAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor, has emerged as a promising investigational tool for neurological disorders associated with NMDA receptor hypofunction. This guide provides a comparative analysis of this compound, primarily contrasting it with its predecessor, GNE-0723, and contextualizing its potential therapeutic efficacy based on preclinical data. NMDAR dysfunction is implicated in a range of neurological and psychiatric conditions, including schizophrenia, depression, and Alzheimer's disease.[1][2]
While direct in vivo efficacy data for this compound in specific neurological disease models is emerging, its superior pharmacokinetic profile and enhanced selectivity over earlier-generation compounds suggest a strong potential for therapeutic benefit. This guide will leverage the extensive in vivo data available for the closely related GluN2A PAM, GNE-0723, as a benchmark for the anticipated performance of this compound.
Comparative Analysis: this compound vs. GNE-0723
This compound was developed to improve upon the properties of GNE-0723, a compound that demonstrated significant in vivo efficacy in mouse models of Dravet syndrome and Alzheimer's disease.[3][4] The key advantages of this compound lie in its improved drug metabolism and pharmacokinetic (DMPK) properties, making it a more robust tool for in vivo research.[1]
Pharmacokinetic and In Vitro Potency Comparison
The following table summarizes the key pharmacokinetic and in vitro potency parameters of this compound and GNE-0723, highlighting the superior profile of this compound.
| Parameter | This compound | GNE-0723 | Advantage of this compound |
| GluN2A Potency (EC50) | 37 nM | 27 nM | Comparable high potency |
| Selectivity over AMPA Receptor | >1000-fold | ~200-fold | 5-fold improved selectivity, reducing potential off-target effects |
| Mouse Liver Microsomal Clearance | Low | Moderate | Improved metabolic stability |
| Human Liver Microsomal Clearance | 2 mL/min/kg | - | Favorable for potential translation |
| Efflux Ratio (MDCK-MDR1) | 1.6 | 3.2 | Lower efflux suggests better brain penetration |
| Mouse Brain Free Fraction | Increased | Lower | Higher unbound drug concentration in the brain |
Data compiled from Villemure et al., 2016.
In Vivo Efficacy of the Predecessor Compound, GNE-0723
The in vivo efficacy of GNE-0723 in mouse models of Dravet syndrome (a severe form of epilepsy) and Alzheimer's disease provides a strong rationale for the investigation of this compound. GNE-0723 treatment led to significant improvements in cognitive function and a reduction in aberrant brain network activity.
Efficacy of GNE-0723 in a Mouse Model of Dravet Syndrome
| Outcome Measure | Effect of GNE-0723 Treatment |
| Cognitive Function (Contextual Fear Conditioning) | Significant improvement in freezing behavior, indicating enhanced memory consolidation. |
| Aberrant Low-Frequency Oscillations (12-20 Hz) | Reduction in pathological brain wave activity. |
| Epileptiform Discharges | Decrease in seizure-like activity in the brain. |
Data from Hanson et al., 2020.
Efficacy of GNE-0723 in a Mouse Model of Alzheimer's Disease (J20)
| Outcome Measure | Effect of GNE-0723 Treatment |
| Cognitive Function (Contextual Fear Conditioning) | Rescue of memory deficits. |
| Aberrant Low-Frequency Oscillations (12-20 Hz) | Normalization of brain network hyperactivity. |
| Epileptiform Discharges | Reduction in subclinical seizure activity. |
Data from Hanson et al., 2020.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for reproducibility and further research.
Pharmacokinetic Studies in Mice
Male C57BL/6 mice are administered the compound, typically via oral gavage or intravenous injection. Blood samples are collected at various time points, and plasma is separated for analysis. Brain tissue is also collected to determine brain penetration. Drug concentrations in plasma and brain homogenates are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In Vivo Electrophysiology (EEG) in Mouse Models
Mice are surgically implanted with electrodes to record cortical electroencephalography (EEG) and electromyography (EMG). Following a recovery period, baseline EEG recordings are taken. The compound is then administered, and EEG is recorded continuously to monitor changes in brain oscillations and the frequency of epileptiform discharges.
Contextual Fear Conditioning
This behavioral paradigm assesses learning and memory. On the training day, mice are placed in a novel chamber and receive a mild foot shock paired with an auditory cue. On the testing day, mice are returned to the same chamber, and their freezing behavior (a natural fear response) is measured. Increased freezing time indicates better memory of the aversive context.
Signaling Pathways and Experimental Workflows
GluN2A-Mediated Signaling Pathway
This compound acts as a positive allosteric modulator at the GluN1-GluN2A subunit interface of the NMDA receptor. This enhances the receptor's response to the endogenous co-agonists, glutamate and glycine, leading to increased calcium influx upon channel opening. This, in turn, activates downstream signaling cascades crucial for synaptic plasticity and neuronal survival.
In Vivo Efficacy Study Workflow
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a compound like this compound in a mouse model of a neurological disorder.
Conclusion
This compound represents a significant advancement in the development of selective GluN2A PAMs for CNS research. Its superior pharmacokinetic profile, including lower clearance and reduced efflux, suggests it can achieve and maintain therapeutic concentrations in the brain more effectively than its predecessors. While direct in vivo efficacy studies in neurological disease models are anticipated, the robust positive effects of the closely related compound, GNE-0723, on cognitive function and pathological brain activity in models of Dravet syndrome and Alzheimer's disease provide a strong foundation for the expected therapeutic potential of this compound. Future in vivo studies with this compound are warranted to definitively establish its efficacy and further validate the therapeutic strategy of enhancing GluN2A-containing NMDA receptor function in neurological disorders.
References
- 1. GluN2A-Selective Pyridopyrimidinone Series of NMDAR Positive Allosteric Modulators with an Improved in Vivo Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dravetsyndromenews.com [dravetsyndromenews.com]
Head-to-Head Comparison: (S,S)-Gne 5729 and TCN-201 as Modulators of GluN2A-Containing NMDA Receptors
For researchers, scientists, and drug development professionals, the selective modulation of N-methyl-D-aspartate (NMDA) receptor subtypes is a critical area of investigation for novel therapeutics targeting a range of neurological disorders. This guide provides a detailed, data-driven comparison of two prominent research compounds that selectively target GluN2A-containing NMDA receptors: (S,S)-Gne 5729, a positive allosteric modulator (PAM), and TCN-201, a negative allosteric modulator (NAM) or antagonist. Their opposing mechanisms of action make them valuable tools for dissecting the physiological and pathological roles of GluN2A subunits.
Executive Summary
This compound and TCN-201 are both highly selective for GluN2A-containing NMDA receptors but exert opposite effects on receptor function. This compound enhances receptor activity, while TCN-201 inhibits it. The choice between these compounds depends on the experimental goal: to potentiate or to block GluN2A-mediated neurotransmission. This guide presents a comprehensive overview of their mechanisms, quantitative performance data, and the experimental protocols used for their characterization.
Mechanism of Action
This compound is a pyridopyrimidinone-based positive allosteric modulator (PAM) of NMDA receptors.[1][2] It binds to a site on the receptor to enhance its function, likely by increasing the channel's open probability or slowing its deactivation kinetics.[1] This potentiation of the NMDA receptor response to its endogenous agonists, glutamate and glycine, leads to an overall increase in synaptic potentiation.[3]
In contrast, TCN-201 is a selective, non-competitive antagonist of GluN1/GluN2A NMDA receptors.[4] It acts as a negative allosteric modulator, binding to a site distinct from the agonist binding sites. Its inhibitory effect is dependent on the concentration of the co-agonist glycine, with higher glycine concentrations reducing the inhibitory activity of TCN-201.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and TCN-201, highlighting their potency and selectivity. It is important to note that the data are derived from different assay types, which should be considered when making direct comparisons.
Table 1: Potency of this compound and TCN-201
| Compound | Mechanism | Assay Type | Target | Potency | Reference |
| This compound | PAM | Brain Slice Field Recording (EPSP) | AMPA Receptor | EC50 > 15 µM | |
| TCN-201 | Antagonist | FLIPR/Ca2+ Assay | Human GluN1/GluN2A | pIC50 = 6.8 | |
| TCN-201 | Antagonist | Two-Electrode Voltage Clamp (TEVC) | Rat GluN1/GluN2A | IC50 = 0.326 µM (with 3 µM D-serine) | |
| TCN-201 | Antagonist | Patch Clamp | HEK293T cells expressing GluN1/GluN2A | IC50 = 109 nM |
Table 2: Selectivity Profile
| Compound | Target Selectivity | Fold Selectivity | Reference |
| This compound | GluN2A vs. other NMDAR subtypes | > 100-fold | |
| GluN2A vs. AMPA Receptor | > 1000-fold | ||
| GluN2A vs. AMPA Receptor (EPSP assay) | > 2.6-fold improved vs. GNE-0723 | ||
| TCN-201 | GluN1/GluN2A vs. GluN1/GluN2B | pIC50 6.8 vs. <4.3 | |
| GluN1/GluN2A vs. GluN1/GluN2B | Slight inhibition of GluN1/GluN2B at 10 µM |
Experimental Methodologies
The characterization of these compounds involves a variety of sophisticated experimental techniques. A generalized workflow for assessing the activity of such modulators is depicted below.
References
- 1. GluN2A-Selective Pyridopyrimidinone Series of NMDAR Positive Allosteric Modulators with an Improved in Vivo Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Progresses in GluN2A-containing NMDA Receptors and their Selective Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCN 201 | NMDA receptor antagonist | Hello Bio [hellobio.com]
Evaluating the Safety Profile of (S,S)-Gne 5729 in Comparison to Older Compounds
In the landscape of neuroactive compounds, the development of molecules with improved safety profiles is a paramount objective for researchers and drug development professionals. This guide provides a comparative evaluation of the safety profile of the novel GluN2A-selective N-methyl-D-aspartate (NMDA) receptor positive allosteric modulator (PAM), (S,S)-Gne 5729, against two older compounds targeting different but related pathways: GDC-0134, a dual leucine zipper kinase (DLK) inhibitor, and CEP-1347, a mixed lineage kinase (MLK) inhibitor.
While comprehensive preclinical safety data for this compound is not yet publicly available, its design as a successor to GNE-0723 with enhanced selectivity suggests a focused effort to minimize off-target effects. In contrast, the older compounds, GDC-0134 and CEP-1347, have undergone clinical evaluation, providing a clearer, albeit mixed, picture of their safety in humans.
Comparative Safety and Tolerability
A summary of the available safety and tolerability data for GDC-0134 and CEP-1347 from clinical trials is presented below. It is important to note that direct comparison is challenging due to the different mechanisms of action and patient populations studied.
| Feature | GDC-0134 | CEP-1347 | This compound |
| Target | Dual Leucine Zipper Kinase (DLK) | Mixed Lineage Kinase (MLK) | NMDA Receptor (GluN2A Subunit) |
| Indication Studied | Amyotrophic Lateral Sclerosis (ALS) | Parkinson's Disease (PD) | Not yet in clinical trials |
| Reported Adverse Events | Serious: Thrombocytopenia, Dysesthesia, Optic Ischemic Neuropathy. Other: Sensory neurological AEs, Elevated plasma neurofilament light chain (NFL) levels.[1][2] | Generally well-tolerated. No significant difference in adverse events compared to placebo was reported in a large clinical trial.[3][4] | Preclinical safety data not publicly available. |
| Clinical Development Status | Discontinued due to unacceptable safety profile.[1] | Development halted due to lack of efficacy. | Preclinical development. |
Experimental Protocols
GDC-0134 Phase I Clinical Trial
A first-in-human, Phase I study was conducted in patients with Amyotrophic Lateral Sclerosis (ALS) to evaluate the safety, tolerability, and pharmacokinetics of GDC-0134. The study consisted of three parts:
-
Single Ascending Dose (SAD): Patients received a single dose of GDC-0134 or placebo.
-
Multiple Ascending Dose (MAD): Patients received multiple doses of GDC-0134 or placebo over a specified period.
-
Open-Label Extension (OLE): Patients who completed the MAD stage could enroll in an open-label extension to receive GDC-0134 for a longer duration.
Safety Assessments: The primary outcome was safety and tolerability, assessed through the monitoring of adverse events, laboratory values, vital signs, and electrocardiograms. Due to findings in preclinical non-human primate studies that indicated asymptomatic and reversible retinal nerve fiber layer thickening, comprehensive ophthalmologic exams were also a key part of the safety monitoring.
CEP-1347 PRECEPT Clinical Trial
The Parkinson Research Examination of CEP-1347 Trial (PRECEPT) was a large-scale, multicenter, randomized, double-blind, placebo-controlled study designed to assess the efficacy and long-term safety of CEP-1347 in patients with early-stage Parkinson's disease.
-
Study Population: Patients with early Parkinson's disease who did not yet require dopaminergic therapy.
-
Intervention: Patients were randomized to receive one of three doses of CEP-1347 or a matching placebo.
-
Primary Endpoint: The primary outcome was the time to the development of disability requiring the initiation of dopaminergic therapy.
Safety Assessments: Safety and tolerability were monitored throughout the trial by collecting data on adverse events.
Signaling Pathways and Mechanism of Action
The distinct safety profiles of these compounds can be attributed to their different molecular targets and mechanisms of action.
GDC-0134 and the DLK/JNK Signaling Pathway
GDC-0134 is an inhibitor of Dual Leucine Zipper Kinase (DLK), a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is involved in neuronal apoptosis and axon degeneration. The on-target inhibition of DLK, while intended to be neuroprotective, led to elevations in plasma neurofilament light chain (NFL), a biomarker of neuronal damage, suggesting that sustained inhibition of this pathway may interfere with normal cytoskeletal function in neurons.
This compound and the NMDA Receptor Signaling Pathway
This compound is a positive allosteric modulator (PAM) of the NMDA receptor, with high selectivity for the GluN2A subunit. NMDA receptors are critical for synaptic plasticity and neuronal communication. By selectively potentiating the activity of GluN2A-containing NMDA receptors, this compound is designed to enhance normal synaptic function without causing the excitotoxicity associated with non-selective NMDA receptor activation. The improved selectivity of this compound over its predecessor, GNE-0723, against off-target receptors like AMPA receptors, is a key feature aimed at improving its safety profile.
Discussion and Future Directions
The clinical development of GDC-0134 was halted due to an unacceptable safety profile, highlighting the challenges of targeting the DLK/JNK pathway. The on-target toxicity, evidenced by elevated NFL levels, suggests that complete inhibition of this pathway may be detrimental. In contrast, CEP-1347 was found to be safe and well-tolerated, but its lack of efficacy in a large clinical trial for Parkinson's disease led to its discontinuation for that indication.
For this compound, the focus on selectivity for the GluN2A subunit of the NMDA receptor represents a more refined approach to modulating neuronal function. The hypothesis is that by avoiding broad activation of all NMDA receptor subtypes, the therapeutic window can be widened, and the risk of excitotoxicity can be minimized. The improved pharmacokinetic profile and selectivity of this compound over earlier compounds like GNE-0723 are promising indicators of a potentially favorable safety profile.
However, a comprehensive evaluation of the safety of this compound will require dedicated preclinical toxicology studies. These studies will need to assess a range of potential adverse effects, including but not limited to, neurobehavioral changes, seizure liability, and off-target organ toxicities. The design of these preclinical studies will be critical for establishing a safe starting dose for potential future clinical trials and for identifying key safety parameters to monitor in human subjects.
References
- 1. researchgate.net [researchgate.net]
- 2. A Phase 1 study of GDC-0134, a dual leucine zipper kinase inhibitor, in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Mixed lineage kinase inhibitor CEP-1347 fails to delay disability in early Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Foundational Findings: A Comparative Guide to (S,S)-GNE-5729
In the landscape of neuroscience research, the quest for selective and potent modulators of N-methyl-D-aspartate (NMDA) receptors is of paramount importance for understanding and potentially treating a host of neurological and psychiatric disorders. This guide provides a detailed comparison of (S,S)-GNE-5729, a notable GluN2A-selective positive allosteric modulator (PAM), with its predecessor, GNE-0723. The data and protocols presented are drawn from the foundational studies that established the superior profile of GNE-5729, offering researchers a comprehensive resource for replicating and building upon these key findings.
Comparative Performance: (S,S)-GNE-5729 vs. GNE-0723
(S,S)-GNE-5729 was developed to improve upon the profile of GNE-0723, focusing on enhanced selectivity and better in vivo characteristics. The following tables summarize the quantitative data from comparative studies.
Table 1: In Vitro Potency and Selectivity
| Compound | GluN2A Potency (EC50, µM) | AMPAR Selectivity (EPSP Area EC50, µM) |
| GNE-0723 | Not explicitly stated in the primary text | 5.7[1] |
| (S,S)-GNE-5729 | 0.037 | > 15[1] |
A higher EC50 value for the AMPAR excitatory postsynaptic potential (EPSP) area indicates weaker potentiation of AMPA receptors, and thus greater selectivity for the target NMDA receptor.
Table 2: Pharmacokinetic Profile Comparison
| Parameter | GNE-0723 | (S,S)-GNE-5729 |
| Mouse Unbound Clearance (CLu, mL/min/kg) | 26 | 10 |
| Mouse Oral Bioavailability (F, %) | 24 | 37 |
| Mouse Brain Permeability (Kp,uu) | 0.67[1] | 0.62[1] |
| Mouse Free Brain Concentration (1h post-dose, µM) | 0.013[1] | 0.031 |
| Human Liver Microsome Stability (CL, mL/min/kg) | Not explicitly stated | 2 |
| Efflux Ratio (B:A/A:B) | Not explicitly stated | 1.6 |
These data highlight the key advantages of (S,S)-GNE-5729: significantly improved selectivity against AMPA receptors and a more favorable pharmacokinetic profile, characterized by lower clearance and higher oral bioavailability, leading to greater free brain concentrations in vivo.
Signaling Pathway and Mechanism of Action
(S,S)-GNE-5729 acts as a positive allosteric modulator of NMDA receptors containing the GluN2A subunit. It binds to a site at the interface of the GluN1 and GluN2A ligand-binding domains. This binding enhances the receptor's response to the endogenous co-agonists, glutamate and glycine, without directly activating the receptor itself. This modulation leads to an increased influx of Ca2+ and Na+ ions upon receptor activation, thereby potentiating synaptic transmission.
Experimental Protocols
Accurate replication of the foundational findings requires adherence to the specific experimental methodologies. The following are detailed protocols for the key assays used to characterize (S,S)-GNE-5729.
Whole-Cell Voltage Clamp Recordings for Deactivation Kinetics
This protocol is used to assess how (S,S)-GNE-5729 affects the deactivation kinetics of GluN2A-containing NMDA receptors.
Cell Preparation:
-
HEK293 cells stably expressing human GluN1 and GluN2A subunits are cultured under standard conditions.
-
Cells are plated onto glass coverslips 24-48 hours prior to recording.
Electrophysiology:
-
Coverslips are transferred to a recording chamber and continuously perfused with an external solution containing (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 2 CaCl2, and 0.01 glycine, with the pH adjusted to 7.4.
-
Whole-cell patch-clamp recordings are established using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 140 CsF, 10 EGTA, 10 HEPES, and 2 MgCl2, with the pH adjusted to 7.2.
-
Cells are voltage-clamped at -70 mV.
-
A rapid solution exchange system is used to apply 100 µM glutamate for 5 ms to elicit an NMDA receptor-mediated current.
-
The deactivation of the current following the removal of glutamate is recorded in the absence and presence of (S,S)-GNE-5729.
-
The deactivation time constant (τ) is determined by fitting the decay of the current with a single or double exponential function.
Brain Slice Field Recordings for AMPAR EPSP Area
This assay evaluates the off-target effect of (S,S)-GNE-5729 on AMPA receptor-mediated synaptic transmission.
Slice Preparation:
-
Acute coronal brain slices (300-400 µm) containing the hippocampus are prepared from adult mice.
-
Slices are prepared in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, and 1 MgCl2.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
Electrophysiology:
-
Slices are transferred to a recording chamber and perfused with oxygenated aCSF at 30-32°C.
-
A stimulating electrode is placed in the Schaffer collateral pathway to evoke synaptic responses in the CA1 region.
-
A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline fEPSPs are recorded for at least 20 minutes.
-
Increasing concentrations of (S,S)-GNE-5729 are bath-applied, and the area of the fEPSP is measured.
-
Dose-response curves are generated to determine the EC50 for the potentiation of the AMPAR-mediated EPSP area.
References
A Comparative Analysis of (S,S)-Gne 5729 and Existing Therapies for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical translational potential of (S,S)-Gne 5729, a novel GluN2A-selective N-methyl-D-aspartate receptor (NMDAR) positive allosteric modulator (PAM), with established therapies for Alzheimer's disease, namely the acetylcholinesterase inhibitor donepezil and the NMDAR antagonist memantine. This analysis is based on available preclinical data to objectively assess their mechanisms of action, efficacy in animal models, and pharmacokinetic profiles.
Executive Summary
This compound represents a promising therapeutic approach for neurological disorders characterized by NMDAR hypofunction, such as Alzheimer's disease. As a selective positive allosteric modulator of GluN2A-containing NMDARs, it aims to enhance synaptic plasticity and neuronal signaling. This contrasts with the mechanisms of current standard-of-care treatments for Alzheimer's disease. Donepezil works by increasing the levels of acetylcholine, a neurotransmitter involved in memory and learning, while memantine acts as a non-competitive antagonist of NMDARs to reduce excitotoxicity. Preclinical studies on GNE-0723, a close analog of this compound, have demonstrated its ability to restore normal brain rhythms and improve cognitive function in mouse models of Alzheimer's disease.[1][2][3] This guide will delve into the available data to provide a comparative assessment of these different therapeutic strategies.
Data Presentation
Table 1: Comparative Efficacy in Preclinical Models of Alzheimer's Disease
| Compound | Animal Model | Behavioral Test | Dosage and Administration | Key Findings | Reference |
| GNE-0723 | J20 (hAPP) mice | Learning and Memory Tests | 3 mg/kg, every 48h for at least 2 weeks | Improved performance in learning and memory tasks; reduced low-frequency oscillations and epileptiform activity. | [1][2] |
| Donepezil | APP23 mice | Morris Water Maze | 0.27 mg/kg/day, subcutaneous osmotic pump for 2 months | Significantly improved performance during the acquisition phase and subsequent probe trial. | |
| SAMP8 mice | Morris Water Maze | Not specified | Significantly attenuated cognitive dysfunction. | ||
| Memantine | PS2Tg2576 mice | Morris Water Maze | 30 mg/kg/day, p.o. for 3-4 weeks | Significantly reverted learning deficits. | |
| 3xTg-AD mice | Not specified | Doses equivalent to human use for 3 months | Restored cognition and significantly reduced insoluble Aβ and tau pathology. | ||
| 5XFAD mice | Contextual Fear Conditioning, Y-maze | 10 mg/kg/day, i.p. for 30 days | Reversed memory impairments in younger mice with moderate Aβ accumulation. |
Table 2: Comparative Pharmacokinetics
| Compound | Parameter | Value | Species | Reference |
| This compound | Clearance | Lower unbound clearance compared to GNE-0723 | Mouse | |
| Brain Penetration | Increased mouse brain free fraction compared to GNE-0723 | Mouse | ||
| GNE-0723 | Bioavailability | Suitable for in vivo use | Not specified | |
| Brain Penetration | Brain penetrant | Not specified | ||
| Donepezil | Metabolism | Metabolized by CYP2D6, CYP3A4, and CYP1A2 | Human | |
| Memantine | Half-life | Not specified | Not specified |
Experimental Protocols
Morris Water Maze for Cognitive Assessment in Alzheimer's Disease Mouse Models
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents. The protocol generally involves the following steps:
-
Apparatus: A circular pool is filled with opaque water. A small escape platform is hidden just below the water surface in one of the quadrants. Visual cues are placed around the room to serve as spatial references for the animals.
-
Acquisition Phase: Mice are placed in the water at different starting positions and are allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded. This is repeated for several trials over a few days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
Electrophysiological Assessment of NMDAR Modulation
Whole-cell patch-clamp recordings are used to measure the electrical activity of individual neurons and assess the effect of compounds on NMDAR function. The general procedure is as follows:
-
Slice Preparation: Brain slices containing the hippocampus or cortex are prepared from mice.
-
Recording: A glass micropipette filled with a conductive solution is used to form a tight seal with the membrane of a neuron. This allows for the measurement of ion flow through channels in the cell membrane.
-
NMDAR Current Isolation: Specific pharmacological agents are used to block other types of ion channels, isolating the currents mediated by NMDARs.
-
Compound Application: The compound of interest (e.g., a GluN2A PAM) is applied to the brain slice, and the changes in NMDAR-mediated currents are recorded to determine its potentiating effect.
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Donepezil.
Caption: Signaling pathway of Memantine.
Concluding Remarks
This compound, through its selective positive allosteric modulation of GluN2A-containing NMDARs, presents a novel and targeted approach to enhancing cognitive function in Alzheimer's disease. Its mechanism of action, focused on potentiating synaptic activity, is distinct from the current standards of care, donepezil and memantine. Preclinical data for its analog, GNE-0723, are promising, suggesting the potential for both symptomatic improvement and disease-modifying effects. However, direct comparative studies with existing therapies using standardized preclinical models and clinically relevant endpoints are necessary to fully elucidate its translational potential. Further research is warranted to explore the long-term efficacy and safety of this new class of compounds for the treatment of Alzheimer's disease.
References
- 1. New Small Molecule to Treat Alzheimer's Disease and Dravet Syndrome [prnewswire.com]
- 2. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of (S,S)-Gne 5729
This document provides comprehensive guidance on the safe and compliant disposal of (S,S)-Gne 5729, a pyridopyrimidinone-based N-methyl-D-aspartate receptor (NMDAR) positive allosteric modulator (PAM). The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure minimal environmental impact and adherence to safety protocols.
Chemical and Physical Properties
This compound is an enantiomer of GNE 5729 and is utilized in biochemical experiments and drug synthesis research.[1] It is a blood-brain barrier-permeable compound.[1] As a modulator of NMDAR, a key receptor in the central nervous system, this compound should be handled with appropriate caution due to its potential biological activity.[2][3]
| Property | Value | Source |
| Molecular Formula | C17H10Cl2F3N5O | [1] |
| Molecular Weight | 428.2 g/mol | |
| CAS Number | 2026636-06-4 | |
| Description | Pyridopyrimidinone-based NMDAR Positive Allosteric Modulator (PAM) | |
| Biological Target | N-methyl-D-aspartate (NMDA) receptor |
Experimental Protocols: Disposal of this compound
The following step-by-step procedure should be followed for the proper disposal of this compound. This protocol is based on general best practices for hazardous chemical waste management.
Step 1: Waste Identification and Classification
-
Identify as Hazardous Waste : Due to its biological activity and classification as a synthetic organic compound, this compound must be treated as hazardous chemical waste.
-
Determine Hazard Characteristics : While a specific Safety Data Sheet (SDS) is not publicly available, based on its chemical structure (containing halogens and nitrogen), it should be handled as a potentially toxic substance. Do not dispose of it down the drain or in regular trash.
Step 2: Waste Segregation and Collection
-
Use a Designated Waste Container : Collect waste containing this compound in a dedicated, properly labeled, and sealable container. The container should be made of a material compatible with the chemical (e.g., glass or polyethylene).
-
Avoid Mixing : Do not mix this compound waste with other incompatible waste streams. Keep it separate from acidic, basic, and reactive wastes to prevent any potential chemical reactions.
Step 3: Labeling the Waste Container
-
Affix a "HAZARDOUS WASTE" Label : Clearly mark the container with the words "HAZARDOUS WASTE".
-
List all Chemical Constituents : The label must include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
Indicate Hazards : Mark the appropriate hazard classifications on the label. Based on its nature as a bioactive compound, at a minimum, it should be considered "Toxic".
Step 4: Storage of Chemical Waste
-
Store in a Designated Satellite Accumulation Area (SAA) : Keep the waste container in a designated and properly managed SAA within the laboratory.
-
Ensure Secure Storage : The container must be kept closed at all times, except when adding waste. Store it in a secondary containment bin to prevent spills.
-
Follow Storage Time Limits : Be aware of and comply with the institutional and regulatory time limits for storing hazardous waste in an SAA.
Step 5: Arranging for Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Office : When the waste container is full or reaches its storage time limit, contact your institution's EHS office to arrange for a pickup.
-
Complete Necessary Paperwork : Fill out any required waste disposal forms or online requests as per your institution's procedures.
-
Do Not Attempt to Treat the Waste : Unless you are specifically trained and authorized to do so, do not attempt to neutralize or treat the chemical waste yourself.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Handling Guide for Novel Chemical Compounds
A proactive approach to safety is paramount when handling novel or uncharacterized chemical compounds such as (S,S)-Gne 5729. In the absence of a specific Safety Data Sheet (SDS), all handling, storage, and disposal procedures must be predicated on a thorough risk assessment that treats the substance as potentially hazardous. This guide provides a framework for researchers, scientists, and drug development professionals to establish safe laboratory practices.
I. Pre-Handling Risk Assessment
Before any experimental work commences, a comprehensive risk assessment is mandatory. This process should be documented and reviewed by the institution's Environmental Health and Safety (EHS) department. The assessment must consider the chemical's structure, potential reactivity, and any toxicological data from analogous compounds.
Key considerations for the risk assessment include:
-
Chemical Properties: Evaluate potential for reactivity, flammability, and explosibility based on functional groups.
-
Route of Exposure: Consider the potential for inhalation, skin absorption, ingestion, and injection.
-
Toxicity: In the absence of data, assume the compound is highly toxic.
-
Scale of Operation: The quantity of the substance being handled will directly impact the required safety controls.
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following recommendations represent a minimum standard for handling novel compounds.
-
Hand Protection: Double-gloving is strongly recommended. The inner glove should be a thin, disposable nitrile glove, while the outer glove should be selected based on the solvents being used.[1] Regular glove changes are critical, especially if contamination is suspected.
-
Eye and Face Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashes or aerosol generation, a face shield should be worn in addition to goggles.
-
Body Protection: A lab coat is the minimum requirement. For larger quantities or more hazardous procedures, a chemically resistant apron or a disposable coverall should be used.[2]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to prevent inhalation of vapors or powders. If there is a risk of exposure outside of a fume hood, a properly fitted respirator (e.g., N95 or higher) may be necessary, as determined by the risk assessment.[3]
The selection of appropriate outer gloves is a critical decision that must be based on the specific solvents used in the procedure. Different glove materials offer varying levels of protection against different chemicals.[4][5] Key metrics for glove selection include:
-
Breakthrough Time: The time it takes for a chemical to be detected on the inside of the glove.
-
Permeation Rate: The rate at which a chemical passes through the glove material.
-
Degradation: The physical change in the glove material upon exposure to a chemical.
The following table provides a sample of breakthrough times for common laboratory gloves against various solvents. Note: This data is for illustrative purposes; always consult the glove manufacturer's specific chemical resistance guide for the gloves you are using.
| Chemical | Nitrile Gloves (Typical Breakthrough Time in Minutes) | Butyl Rubber Gloves (Typical Breakthrough Time in Minutes) | Neoprene Gloves (Typical Breakthrough Time in Minutes) |
| Acetone | < 1 | > 480 | ~ 15-30 |
| Acetonitrile | < 15 | > 480 | ~ 30-60 |
| Dichloromethane | < 1 | ~ 30-60 | < 5 |
| Ethanol | > 240 | > 480 | > 480 |
| Hexanes | > 480 | < 15 | ~ 30-60 |
| Methanol | < 10 | > 480 | > 480 |
| Toluene | ~ 30-60 | < 15 | ~ 60-120 |
III. Experimental Protocols & Workflow
Adherence to established standard operating procedures (SOPs) is crucial for ensuring safety and reproducibility. The following diagrams illustrate a general workflow for handling a novel compound and a decision-making process for PPE selection.
Caption: A generalized workflow for handling novel chemical compounds in a laboratory setting.
Caption: Decision-making process for selecting appropriate PPE when handling novel compounds.
IV. Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables (e.g., gloves, weigh paper, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste, including reaction mixtures and solvent rinses, must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Aqueous and organic waste streams should be segregated.
-
Sharps: Contaminated needles, syringes, and glassware must be disposed of in a designated sharps container for hazardous chemical waste.
-
Unknowns: Never dispose of unlabeled or unknown chemical waste. If an unknown substance is generated, it must be labeled as "unknown hazardous waste" and your institution's EHS department must be contacted for guidance on identification and disposal.
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents, and the date of accumulation. Follow your institution's specific procedures for hazardous waste pickup and disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
